6,6-Dimethoxyhexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethoxyhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBGVLUVLGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597795 | |
| Record name | 6,6-Dimethoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62839-31-0 | |
| Record name | 6,6-Dimethoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6,6-Dimethoxyhexan-1-amine
Introduction
6,6-Dimethoxyhexan-1-amine is a bifunctional organic molecule featuring a primary amine and a terminal acetal group. This unique combination of reactive moieties makes it a molecule of significant interest in drug development and materials science, where it can serve as a versatile linker or building block. The primary amine allows for facile conjugation to various substrates, while the acetal group can act as a protected aldehyde, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group.
Despite its potential utility, a comprehensive review of the experimentally determined physicochemical properties of 6,6-dimethoxyhexan-1-amine is notably absent in the current scientific literature. This guide, therefore, serves as a technical resource for researchers and drug development professionals by providing predicted properties, insights from structurally similar analogs, and detailed, field-proven protocols for the experimental determination of its key physicochemical characteristics.
Molecular Profile and Predicted Physicochemical Properties
The core structure of 6,6-dimethoxyhexan-1-amine consists of a six-carbon aliphatic chain, providing flexibility, with a primary amine at one end (C1) and a dimethyl acetal at the other (C6).
Chemical Structure:
While experimental data is scarce, computational methods provide valuable estimates for its fundamental properties. These predicted values are crucial for initial experimental design and for understanding its likely behavior in various chemical and biological systems.
Table 1: Predicted Physicochemical Properties of 6,6-Dimethoxyhexan-1-amine
| Property | Predicted Value | Source |
| Molecular Formula | C8H19NO2 | PubChem |
| Molecular Weight | 161.24 g/mol | PubChem |
| XlogP | 0.6 | PubChemLite[1] |
| Monoisotopic Mass | 161.14159 Da | PubChemLite[1] |
XlogP is a computed measure of the octanol-water partition coefficient (logP), a key indicator of a molecule's lipophilicity.
Insights from Structural Analogs
To provide a more complete picture, it is instructive to compare the predicted properties of 6,6-dimethoxyhexan-1-amine with the known experimental data of its structural analogs, hexylamine and 1,6-hexanediamine.
Table 2: Comparison with Structural Analogs
| Property | Hexylamine | 1,6-Hexanediamine |
| Molecular Formula | C6H15N | C6H16N2 |
| Molecular Weight | 101.19 g/mol [2] | 116.21 g/mol [3] |
| Boiling Point | 131-132 °C[4] | 204-205 °C[3] |
| Melting Point | -23 °C[4] | 38-41 °C[3] |
| Density | 0.766 g/mL at 25 °C[4] | 0.93 g/mL at 20 °C[3] |
| Solubility in Water | Poorly soluble[2] | Soluble[3] |
| logP | 2.1[2] | Not available |
The presence of the two oxygen atoms in the dimethoxy group of 6,6-dimethoxyhexan-1-amine is expected to increase its polarity and potential for hydrogen bonding compared to hexylamine, likely leading to a higher boiling point and greater water solubility. The predicted XlogP of 0.6 for 6,6-dimethoxyhexan-1-amine suggests it is significantly more hydrophilic than hexylamine (logP = 2.1).
Key Physicochemical Parameters and Experimental Determination
For any molecule intended for use in drug development or other advanced applications, a thorough understanding of its lipophilicity (logP/logD), ionization constant (pKa), and chemical stability is paramount. The following sections provide detailed protocols for the experimental determination of these critical parameters for 6,6-dimethoxyhexan-1-amine.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Lipophilicity is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of 6,6-dimethoxyhexan-1-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a known volume ratio (e.g., 1:1).
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve complete separation of the n-octanol and water phases.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of 6,6-dimethoxyhexan-1-amine in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP Determination by the Shake-Flask Method.
Ionization Constant (pKa)
The pKa of the primary amine in 6,6-dimethoxyhexan-1-amine will dictate its charge state at physiological pH, which profoundly impacts its solubility, membrane permeability, and potential for ionic interactions.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.
Methodology:
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 6,6-dimethoxyhexan-1-amine in water to a known concentration (e.g., 1 mM).
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.
-
-
Titration:
-
Place the solution in a temperature-controlled vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH at regular, small volume increments of the added titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Chemical Stability
The chemical stability of 6,6-dimethoxyhexan-1-amine is a critical parameter, particularly given the presence of the acetal functional group, which is known to be labile under acidic conditions.
Stability Considerations:
-
Acidic Conditions: The acetal group is susceptible to hydrolysis under acidic conditions, which would release the corresponding aldehyde and methanol.[5][6] The rate of this hydrolysis is pH-dependent.[5][7] This property can be exploited for controlled release applications but must be considered during synthesis, purification, and formulation.
-
Basic and Neutral Conditions: Acetals are generally stable under neutral and basic conditions.[5] The primary amine group, however, can be susceptible to oxidation, especially in the presence of certain metals or oxidizing agents.
-
Thermal Stability: The thermal stability will be influenced by the overall structure and purity of the compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS.
-
Synthesis and Handling
The synthesis of α-amino acetals, such as 6,6-dimethoxyhexan-1-amine, can be achieved through various synthetic routes, including the reaction of a halogenoacetaldehyde dialkyl acetal with an amine or via photocatalytic decarboxylative coupling of an imine.[8][9] Due to the potential for degradation, particularly of the acetal group in acidic environments, care should be taken during purification and storage. It is advisable to store the compound under an inert atmosphere and at reduced temperatures.
Conclusion
6,6-Dimethoxyhexan-1-amine is a promising bifunctional molecule with significant potential in medicinal chemistry and materials science. While experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization through predicted values, comparison with structural analogs, and detailed, robust experimental protocols. A thorough understanding of its lipophilicity, pKa, and chemical stability, as outlined in this guide, is essential for its successful application in research and development.
References
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Material Safety Data Sheet for 1,6-Hexanediamine. (2009). Columbus Chemical Industries, Inc. [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2637–2645. [Link]
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Acetal Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]
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PubChem. (n.d.). 6,6-Dimethoxyhexanal. National Center for Biotechnology Information. Retrieved from [Link]
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Kim, J., et al. (2022). Synthesis of α-Aminoacetals via Decarboxylative Coupling of Imine and 2,2,-Diethoxyacetic Acid. The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). 1,6-Dimethoxyhexane. National Center for Biotechnology Information. Retrieved from [Link]
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What is Hexylamine - Properties & Specifications. (n.d.). Silver Fern Chemical Inc. [Link]
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PubChem. (n.d.). Hexylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Hexylamine. [Link]
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1,6-HEXANEDIAMINE. (2020). Occupational Safety and Health Administration. [Link]
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PubChem. (n.d.). Methyl 6,6-dimethoxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 6,6-dimethoxy-2,2-dimethylhexan-1-amine. University of Luxembourg. [Link]
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PubChem. (n.d.). 6,6-Dimethoxy-1-phenylhexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,6-Hexanediamine, N1,N6-bis(2-methyl-2-nitropropyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). [Link]
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MOLBASE. (n.d.). 5,5-dimethylhexan-1-ol. [Link]
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Gries, G., et al. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1269–1275. [Link]
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Andrade-Gagnon, B., et al. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications. [Link]
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Wikipedia. (n.d.). Acetal. [Link]
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Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]
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PubChemLite. (n.d.). 6,6-dimethoxyhexan-1-amine. University of Luxembourg. [Link]
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α‑Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles. (2019). ACS Figshare. [Link]
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Studies on the Lewis acid mediated cleavage of α-aminoacetals: synthesis of novel 1,2-aminoethers, and evidence for α-alkoxy aziridinium ion intermediates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles. (n.d.). ResearchGate. [Link]
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Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2025). PMC. [Link]
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Propose a mechanism for the acid-catalyzed hydrolysis of the acet... (n.d.). Pearson. [Link]
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Effect of Dimethyl Amine on Physicochemical Properties of Reformat Gasoline. (2015). ResearchGate. [Link]
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Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. (n.d.). Frontiers. [Link]
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Density, viscosity and refractive index of pure, binary and ternary mixtures of diethanolamine (DEA) and methyl diethanolamine. (n.d.). Physical Chemistry Research. [Link]
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Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024). MDPI. [Link]
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6,6-Dimethoxyhexan-1-amine: A Versatile Bifunctional Aminoacetal Linker in Modern Chemical Synthesis and Drug Development
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), bioconjugation, and complex heterocycle synthesis, the demand for stable, highly orthogonal bifunctional linkers is paramount. 6,6-Dimethoxyhexan-1-amine (CAS: 62839-31-0), also known as 6-aminohexanal dimethyl acetal, serves as a highly efficient C6-aliphatic linker. By masking a reactive aldehyde as a stable dimethyl acetal at one terminus while providing a highly nucleophilic primary amine at the other, this molecule enables orthogonal, step-wise conjugation strategies.
This technical guide provides an in-depth analysis of the physicochemical properties, structural logic, and field-proven experimental workflows for utilizing 6,6-dimethoxyhexan-1-amine in advanced synthetic applications.
Physicochemical Profiling & Structural Logic
The utility of 6,6-dimethoxyhexan-1-amine stems from its structural causality. Free aminoaldehydes are notoriously unstable; they rapidly undergo intermolecular Schiff base formation, leading to uncontrolled polymerization. By masking the aldehyde as a dimethyl acetal, the molecule remains stable under basic, nucleophilic, and reductive conditions [1]. This allows chemists to perform rigorous transformations on the primary amine (such as amide coupling or reductive amination) without prematurely reacting the aldehyde terminus.
Quantitative Data Summary
| Property | Value | Causality / Implication in Synthesis |
| Chemical Name | 6,6-Dimethoxyhexan-1-amine | Bifunctional aliphatic linker. |
| CAS Number | 62839-31-0 | Standard identifier for procurement [1]. |
| Molecular Formula | C8H19NO2 | Provides a 6-carbon spacer, ideal for PROTACs. |
| Molecular Weight | 161.24 g/mol | Low molecular weight prevents excessive bulk in conjugates. |
| LogP (Predicted) | ~0.6 | Mildly lipophilic; ensures good solubility in organic solvents (DCM, DMF) [2]. |
| Acetal Stability | Stable at pH > 7 | Withstands standard basic coupling conditions (e.g., DIPEA/HATU). |
| Acetal Lability | Cleaved at pH < 3 | Rapidly unmasked to an aldehyde using TFA or aqueous HCl. |
Core Applications in Drug Development
PROTACs and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) require a linker to bridge an E3 ligase ligand (e.g., Cereblon or VHL binders) and a Protein of Interest (POI) ligand. The 6-carbon chain of 6,6-dimethoxyhexan-1-amine provides an optimal spatial distance to prevent steric clash between the two proteins while maintaining favorable drug-like properties [3].
The Orthogonal Strategy:
-
The primary amine is first coupled to a carboxylic acid on the E3 ligase ligand via standard amide bond formation.
-
The intermediate is purified, and the acetal is subjected to acidic hydrolysis.
-
The newly revealed aldehyde is then coupled to an amine on the POI ligand via reductive amination, forming a stable secondary amine linkage.
Bioconjugation and Hydrazone/Oxime Ligation
In antibody-drug conjugates (ADCs) or peptide modifications, site-specific labeling is critical. The unmasked 6-aminohexanal can be reacted with hydroxylamines or hydrazines to form highly stable oxime or hydrazone linkages. This approach is highly favored because the oxime bond formation is bioorthogonal and can proceed in aqueous media at mild physiological pH.
Heterocycle Synthesis and Macrocyclization
Beyond linear linkers, 6,6-dimethoxyhexan-1-amine is a critical building block in the synthesis of medium-sized rings and complex aza-heterocycles. Under Lewis acid catalysis, the unmasked aldehyde can participate in intramolecular cyclizations, Pictet-Spengler reactions, or Fischer indole syntheses to generate conformationally restricted scaffolds [4].
Visualizing the Chemical Logic
To fully grasp the utility of this linker, we must map its orthogonal reactivity. The following diagrams illustrate the step-wise workflow and the chemical logic that prevents cross-reactivity.
Caption: Step-wise bioconjugation workflow utilizing the orthogonal reactivity of 6,6-dimethoxyhexan-1-amine.
Caption: Chemical orthogonality demonstrating the separation of amine and aldehyde reactivity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific conditions that drive the reaction equilibrium forward while suppressing side reactions.
Protocol 1: Amide Coupling of the Primary Amine
Objective: Attach Target A (e.g., a Cereblon ligand bearing a free carboxylic acid) to the amine terminus without disturbing the acetal.
-
Preparation: Dissolve 1.0 eq of the carboxylic acid (Target A) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: DIPEA ensures a basic environment, preventing premature acetal hydrolysis, while HATU rapidly forms the active ester.
-
Coupling: Add 1.1 eq of 6,6-dimethoxyhexan-1-amine dropwise. Stir for 2–4 hours.
-
Validation: Monitor via LC-MS. The mass should correspond to the acetal-protected conjugate.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Acetal Deprotection & Reductive Amination
Objective: Unmask the aldehyde and couple it to Target B (e.g., a POI ligand bearing a free amine).
Part A: Deprotection
-
Hydrolysis: Dissolve the intermediate from Protocol 1 in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (1:1 v/v) containing 5% water.
-
Reaction: Stir at room temperature for 1–2 hours. Causality: The aqueous acid drives the equilibrium of the acetal hydrolysis toward the aldehyde and methanol.
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting crude 6-aminohexanal derivative is used immediately to prevent degradation.
Part B: Reductive Amination
-
Imine Formation: Dissolve the crude aldehyde and 1.0 eq of Target B (amine) in anhydrous 1,2-Dichloroethane (DCE) or THF. Add 1.5 eq of DIPEA if the amine is a salt. Stir for 1 hour.
-
Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature for 12 hours. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine/iminium intermediate without reducing the unreacted aldehyde.
-
Validation & Purification: Quench with saturated NaHCO₃. Extract with DCM. Purify the final PROTAC/conjugate via reverse-phase HPLC.
Conclusion
6,6-Dimethoxyhexan-1-amine is a structurally elegant solution to the problem of bifunctional linking. By leveraging the thermodynamic stability of the dimethyl acetal under basic conditions and its kinetic lability under acidic conditions, researchers can execute highly complex, multi-step conjugations with precision. Whether engineering the next generation of targeted protein degraders or synthesizing complex macrocycles, this aminoacetal remains a foundational building block in the modern chemist's toolkit.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4630563, 6-Aminohexanal". PubChem. Available at: [Link]
- Japan Patent Office. "Celebron ligands and bifunctional compounds containing cerebron ligands". Patent JP2020506922A.
-
University College London (UCL) Discovery. "Novel Approaches to Medium Rings, Enantiomerically Enriched Alcohols and Haloalkynes". UCL Doctoral Thesis. Available at: [Link]
A Prospective Analysis of the Biological Activity of 6,6-Dimethoxyhexan-1-amine: A Technical Guide for Preclinical Investigation
An In-depth Technical Guide:
Abstract
6,6-Dimethoxyhexan-1-amine is a structurally distinct chemical entity for which, to date, no biological activity data has been published in peer-reviewed literature. The presence of a primary aliphatic amine, a flexible hexane backbone, and a terminal gem-dimethoxy group suggests a potential for interaction with biological systems. This technical guide serves as a prospective whitepaper, providing a structured, scientifically-grounded framework for the initial investigation of this molecule's biological potential. By analyzing its structural components and drawing parallels with known bioactive compounds, we hypothesize potential antimicrobial, cytotoxic, and enzyme inhibitory activities. This document outlines a comprehensive, multi-stage experimental workflow, provides detailed protocols for primary screening assays, and presents a hypothetical model for data interpretation and mechanistic investigation. It is intended to guide researchers, scientists, and drug development professionals in the systematic preclinical evaluation of 6,6-dimethoxyhexan-1-amine and its analogues.
Introduction and Rationale
The discovery of novel chemical entities with therapeutic potential is the foundational pillar of pharmaceutical research. While high-throughput screening of large compound libraries is a common source of new hits, a rational, structure-based approach to investigating under-characterized molecules can also yield promising leads. 6,6-Dimethoxyhexan-1-amine represents one such molecule. Its simple, yet specific, chemical architecture combines features present in various known bioactive compounds, making it a compelling candidate for biological screening.
The primary objective of this guide is to bridge the existing knowledge gap by proposing a complete roadmap for the initial biological characterization of 6,6-dimethoxyhexan-1-amine. We will deconstruct its molecular features to build a logical case for investigating specific biological activities and provide the detailed, self-validating experimental protocols necessary to test these hypotheses rigorously.
Structural Analysis and Hypothesized Bioactivities
The structure of 6,6-dimethoxyhexan-1-amine can be dissected into three key functional regions, each contributing to its potential pharmacological profile:
-
The Primary Aliphatic Amine (–NH₂): The terminal primary amine is a critical functional group. Primary amines are ubiquitous in pharmaceuticals, contributing to a molecule's basicity, ability to form hydrogen bonds, and potential to interact with key biological targets like enzyme active sites and neurotransmitter receptors.[1][2] As a protonatable group, it will significantly influence the compound's solubility and pharmacokinetic properties.
-
The Hexane Backbone: This six-carbon aliphatic chain provides significant lipophilicity and conformational flexibility. The length of an alkyl chain is a known determinant of antimicrobial activity in many classes of compounds, including simple alkyl amines.[3][4] This lipophilic character facilitates interaction with and potential disruption of microbial cell membranes.[5]
-
The Gem-Dimethoxy Group (–C(OCH₃)₂): This moiety, creating a terminal acetal, is less common than its gem-dimethyl counterpart but is significant. The gem-dimethyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve pharmacokinetics, and increase potency by fixing a favorable conformation.[6][7] It is plausible that the gem-dimethoxy group could confer similar advantages, protecting the molecule from rapid metabolism and potentially influencing its interaction with biological targets.
Based on this structural analysis, we propose the investigation of the following biological activities:
-
Antimicrobial Activity: The combination of a lipophilic hexane chain and a cationic amine group is a classic blueprint for membrane-active antimicrobial agents.[8] We hypothesize that 6,6-dimethoxyhexan-1-amine may exhibit growth-inhibitory activity against a panel of pathogenic bacteria and fungi.
-
Cytotoxic Activity: Many simple amines and aliphatic compounds exhibit cytotoxicity.[9] A primary screen against a diverse panel of human cancer cell lines is a crucial first step to identify any potential as an anticancer agent.[10][11]
-
Enzyme Inhibitory Activity: The amine functional group can act as a hydrogen bond donor and acceptor, or as a nucleophile, making it a candidate for interaction with enzyme active sites. An initial screen against a panel of therapeutically relevant enzymes (e.g., monoamine oxidases, cholinesterases, proteases) could reveal specific inhibitory functions.[12]
Proposed Experimental Workflow
A logical, phased approach is essential for the efficient evaluation of a novel compound. The following workflow ensures that initial broad screening is followed by more focused, mechanism-of-action studies for any identified activities.
Caption: Proposed experimental workflow for screening the biological activity of 6,6-dimethoxyhexan-1-amine.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear methodology for the initial screening phase.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol assesses the compound's effect on cell viability by measuring the metabolic activity of living cells.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
6,6-Dimethoxyhexan-1-amine (test compound), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.[13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
-
96-well round-bottom plates
-
Test compound dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole)
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic/antifungal.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Hypothetical Data and Mechanistic Insights
To illustrate the potential outcomes of the proposed screening, the following table summarizes hypothetical data.
Table 1: Hypothetical In Vitro Activity Profile of 6,6-Dimethoxyhexan-1-amine
| Assay Type | Target Organism/Cell Line | Endpoint | Hypothetical Value |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |
| A549 (Lung Cancer) | IC₅₀ | 28.9 µM | |
| HepG2 (Liver Cancer) | IC₅₀ | > 100 µM | |
| Antimicrobial | S. aureus (Gram-positive) | MIC | 8 µg/mL |
| E. coli (Gram-negative) | MIC | 64 µg/mL | |
| C. albicans (Fungus) | MIC | 32 µg/mL | |
| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | IC₅₀ | 5.8 µM |
If initial screening reveals potent cytotoxic activity, subsequent studies would focus on elucidating the mechanism of cell death. A common pathway induced by cytotoxic agents is apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical induction of the intrinsic apoptosis pathway by 6,6-dimethoxyhexan-1-amine.
Conclusion and Future Directions
While 6,6-dimethoxyhexan-1-amine is currently an uncharacterized molecule, its structural features provide a compelling rationale for a thorough investigation of its biological activities. The primary amine, flexible lipophilic backbone, and potentially stabilizing gem-dimethoxy group suggest a potential for antimicrobial, cytotoxic, and enzyme-inhibiting properties.
The experimental workflow and detailed protocols provided in this guide offer a clear and robust pathway for the initial preclinical evaluation of this compound. Positive results from these in vitro studies would justify progression to more advanced mechanistic studies, lead optimization through medicinal chemistry, and eventual in vivo efficacy and safety profiling. The systematic exploration of such novel chemical entities is essential for the discovery of next-generation therapeutic agents.
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Patterson, S., et al. (2018). Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin. Bioorganic & Medicinal Chemistry Letters, 28(14), 2454-2458. Available at: [Link]
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Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1663. Available at: [Link]
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6,6-Dimethoxyhexan-1-amine safety and handling
An In-depth Technical Guide to the Safety and Handling of 6,6-Dimethoxyhexan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific safety data sheet (SDS) for 6,6-dimethoxyhexan-1-amine (CAS No. 62839-31-0) is publicly available. This guide is based on the general properties and hazards of primary aliphatic amines and data from structurally similar compounds. All procedures should be conducted following a thorough, substance-specific risk assessment by qualified personnel.
Section 1: Chemical and Physical Properties
| Property | Value | Notes |
| Molecular Formula | C8H19NO2 | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Appearance | Colorless to yellow liquid (anticipated) | Typical for short-chain aliphatic amines.[1] |
| Odor | Strong, fishy, ammonia-like (anticipated) | Characteristic of aliphatic amines.[1] |
| Boiling Point | Estimated range: ~170-190 °C | Based on similar C9 amines.[1] |
| Flash Point | Estimated range: ~50-70 °C (Closed Cup) | Lower aliphatic amines can be flammable.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (anticipated) | A general property of aliphatic amines.[1] |
Section 2: Hazard Identification and Classification
Based on the general characteristics of primary aliphatic amines, 6,6-dimethoxyhexan-1-amine is anticipated to be classified as follows. These classifications should be regarded as presumptive in the absence of specific test data.[1]
Hazard Profile Table
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 3/4 | H311/H312: Toxic/Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 3/4 | H331/H332: Toxic/Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Chronic | 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1] |
Toxicological Insights:
-
Corrosivity: The primary hazard of aliphatic amines is their corrosivity. The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, readily reacting with and damaging biological tissues, particularly skin and eyes.[1][3]
-
Inhalation Hazard: The volatility of lower molecular weight amines, coupled with their irritant properties, poses a significant inhalation risk, potentially causing respiratory tract irritation and, in severe cases, lung edema.[4]
-
Sensitization: Some aliphatic amines are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction (dermatitis).[1]
Section 3: Exposure Controls and Personal Protection
A substance-specific risk assessment should always be performed to determine the appropriate exposure controls.
Engineering Controls:
-
Fume Hood: All work with 6,6-dimethoxyhexan-1-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary means of preventing inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7][8]
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on the potential for exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn in situations with a higher risk of splashes.[7][9]
-
Skin Protection:
-
Gloves: Compatible chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for aliphatic amines, but the specific glove type and thickness should be chosen based on the breakthrough time for the substance. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][7]
-
Lab Coat: A flame-retardant lab coat or a chemically resistant apron over a lab coat should be worn to protect against splashes.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia should be used.[3] Respirator use requires a formal respiratory protection program, including fit testing.
Section 4: Safe Handling and Storage Procedures
Handling:
-
Avoid procedures that could generate aerosols or mists.
-
Wash hands thoroughly after handling, even if gloves were worn.[3][7] Do not eat, drink, or smoke in areas where this chemical is handled.
-
For long-term storage and to maintain purity, it may be beneficial to handle and store 6,6-dimethoxyhexan-1-amine under an inert atmosphere (e.g., nitrogen or argon) as amines can react with atmospheric carbon dioxide.[5]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]
-
Store in a locked cabinet or other secure area to restrict access.[3][10]
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in any emergency involving 6,6-dimethoxyhexan-1-amine.
First Aid Measures:
-
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet (or this guide) to the attending physician.[7] First responders should protect themselves from exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink.[3]
Spill Response:
The response to a spill should be dictated by the size of the spill and the level of training of the personnel.
-
Small Spills (manageable by trained lab personnel):
-
Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated (e.g., by increasing the sash height of the fume hood).[12]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[7][12]
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For aliphatic amines, a weak acid such as citric acid can be used for neutralization.[12][13] This should be done cautiously as the reaction can be exothermic.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[15]
-
-
Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team.
-
Provide Information: Be prepared to provide information about the spilled substance.
-
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7][9] A water spray can be used to cool containers.
-
Specific Hazards: The compound is a flammable liquid.[1] Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[5][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8]
Section 6: Waste Disposal
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Containers: Dispose of unused product and contaminated materials in a designated hazardous waste container.[3] Do not mix with incompatible wastes.[14]
Section 7: Visualization & Formatting
Experimental Workflow: Spill Response Protocol
Caption: Workflow for small and large chemical spills.
Logical Relationship: Hazard Mitigation Strategy
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- Enamine.
- Benchchem. In-Depth Technical Guide to the Safety and Handling of 6,6-Dimethylheptan-1-amine.
- Sigma-Aldrich.
- TCI Chemicals.
- MilliporeSigma. 6,6-dimethoxyhexan-1-amine | 62839-31-0.
- Fisher Scientific.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Fisher Scientific.
- Durham Tech.
- International Labour Organiz
- C/D/N Isotopes.
- Echemi.
- Greenbook.net.
- Enamine.
- CCOHS. (2023, June 14). Spill Response - Chemicals.
- Emory University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- SpillFix. SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE.
- Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
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Unveiling the Potential Mechanism of Action of 6,6-Dimethoxyhexan-1-amine: A Technical Guide for Researchers
This in-depth technical guide explores the hypothetical mechanism of action of 6,6-Dimethoxyhexan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of direct empirical data on its biological activity, this document synthesizes established biochemical principles and data from structurally related compounds to propose a scientifically grounded, testable framework for its potential pharmacological effects.
Executive Summary
6,6-Dimethoxyhexan-1-amine is a bifunctional molecule featuring a primary amine and a terminal acetal. While its specific biological targets remain uncharacterized in publicly available literature, its structure suggests a potential role as a prodrug. This guide posits that the core of its mechanism of action lies in the acid-catalyzed hydrolysis of the acetal moiety within specific biological microenvironments, leading to the formation of a reactive aldehyde. This aldehyde could then engage with biological nucleophiles, while the primary amine may serve to modulate the molecule's physicochemical properties and target specificity. This document provides a detailed exploration of this proposed mechanism, outlines experimental protocols for its validation, and offers insights into its potential therapeutic applications.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physical and chemical characteristics is paramount to predicting its biological behavior. The key structural features of 6,6-Dimethoxyhexan-1-amine are a hexyl chain, a primary amine at position 1, and a dimethoxy acetal at position 6.
| Property | Value/Characteristic | Significance |
| Molecular Formula | C8H19NO2 | Provides the elemental composition. |
| Molar Mass | 161.24 g/mol | Influences diffusion and transport properties. |
| Primary Amine (pKa ~10-11) | Basic, likely protonated at physiological pH (7.4) | Affects solubility, receptor interactions, and membrane permeability. |
| Acetal Group | Stable at neutral and basic pH, labile in acidic conditions | Suggests potential for localized activation in acidic microenvironments. |
| Lipophilicity (LogP) | Estimated to be moderate | Balances aqueous solubility with membrane permeability. |
The presence of both a hydrophilic, protonatable amine and a more lipophilic alkyl chain with a terminal acetal gives the molecule an amphipathic character. This could influence its distribution in the body and its interaction with cellular membranes.
Proposed Mechanism of Action: A Prodrug Hypothesis
Given the chemical nature of the acetal group, the most plausible mechanism of action for 6,6-Dimethoxyhexan-1-amine is that of a prodrug, which is activated by hydrolysis to release a biologically active aldehyde. This process is likely pH-dependent.
The Role of the Acetal Moiety: pH-Dependent Activation
Acetals are kinetically stable in neutral and basic environments but readily undergo hydrolysis under acidic conditions to yield an aldehyde or ketone and two molecules of the corresponding alcohol (in this case, methanol).[1] This chemical property is the cornerstone of our proposed mechanism.
Certain physiological and pathological microenvironments, such as tumors, sites of inflammation, and intracellular lysosomes, are characterized by a lower pH compared to healthy tissues and the bloodstream. It is hypothesized that 6,6-Dimethoxyhexan-1-amine remains largely inactive in the systemic circulation (pH ~7.4) and becomes activated upon reaching these acidic locales.
Figure 2: Potential covalent modification of protein targets by the active aldehyde.
The Role of the Primary Amine
The primary amine in 6,6-Dimethoxyhexan-1-amine is expected to be protonated at physiological pH. This positive charge can influence the molecule's:
-
Solubility and Distribution: Enhancing its solubility in aqueous environments.
-
Targeting: Mediating electrostatic interactions with negatively charged domains on protein surfaces or cell membranes.
-
Off-Target Effects: The reactivity of primary amines is a well-established concept in pharmacology and toxicology. [2] It is also plausible that the primary amine could participate in intramolecular catalysis of the acetal hydrolysis, although this is likely less significant than environmental pH changes.
Hypothetical Experimental Validation
To test the proposed mechanism of action, a series of experiments can be designed. The following protocols outline a logical workflow for investigating the prodrug hypothesis.
Experiment 1: pH-Dependent Stability and Aldehyde Formation
Objective: To determine if 6,6-Dimethoxyhexan-1-amine hydrolyzes to its corresponding aldehyde in a pH-dependent manner.
Methodology:
-
Prepare buffer solutions at a range of pH values (e.g., 4.5, 5.5, 6.5, 7.4).
-
Incubate a known concentration of 6,6-Dimethoxyhexan-1-amine in each buffer at 37°C.
-
At various time points, withdraw aliquots and quench the reaction.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining 6,6-Dimethoxyhexan-1-amine and the formation of 6-oxohexan-1-amine.
Expected Outcome: A higher rate of hydrolysis and aldehyde formation at lower pH values, with minimal degradation at pH 7.4.
Experiment 2: Identification of Potential Protein Targets
Objective: To identify proteins that are covalently modified by the active aldehyde form of the molecule.
Methodology:
-
Incubate a relevant cell lysate or purified protein mixture with 6,6-Dimethoxyhexan-1-amine at a slightly acidic pH (e.g., 6.5) to promote activation.
-
Include a control group incubated at pH 7.4.
-
After incubation, perform a "click chemistry" or fluorescent tagging protocol to label the modified proteins.
-
Separate the proteins using SDS-PAGE and visualize the tagged proteins.
-
Excise the bands of interest and identify the proteins using mass spectrometry-based proteomics.
Expected Outcome: Identification of specific proteins that are preferentially labeled at the lower pH, suggesting they are targets of the generated aldehyde.
Experiment 3: Cellular Viability in Different pH Environments
Objective: To assess if the cytotoxic effects of 6,6-Dimethoxyhexan-1-amine are enhanced in an acidic extracellular environment.
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line known to acidify its environment) in media buffered to different pH values (e.g., 6.8 and 7.4).
-
Treat the cells with a range of concentrations of 6,6-Dimethoxyhexan-1-amine.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
Expected Outcome: Increased cytotoxicity at the lower pH, correlating with the proposed activation of the prodrug.
Figure 3: A logical workflow for the experimental validation of the proposed mechanism.
Potential Therapeutic Implications and Future Directions
If the proposed mechanism of action is validated, 6,6-Dimethoxyhexan-1-amine could serve as a template for the development of targeted therapies. The ability to achieve localized activation in acidic microenvironments is a highly sought-after feature in drug design, particularly in oncology and for the treatment of inflammatory diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the alkyl chain length, the amine position, and the acetal group to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of 6,6-Dimethoxyhexan-1-amine in animal models of diseases characterized by acidic microenvironments.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion of the compound to understand its behavior in a whole-organism context.
Conclusion
While the precise biological role of 6,6-Dimethoxyhexan-1-amine is yet to be empirically determined, its chemical structure strongly suggests a plausible and compelling mechanism of action as a pH-sensitive prodrug. The framework presented in this guide, centered on the acid-catalyzed hydrolysis of the acetal moiety and subsequent covalent modification of biological targets by the resulting aldehyde, provides a solid foundation for future research. The proposed experimental workflows offer a clear path to validating this hypothesis and unlocking the potential of this and similar molecules in the field of drug discovery and development.
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-
Wikipedia. (2024). Hexamethylenediamine. Retrieved from [Link]
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PubChem. (n.d.). 6,6-Dimethylhept-2-en-4-yn-1-amine. Retrieved from [Link]
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MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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ChemRxiv. (2020). Bio-Inspired Primary Amine α-C–H Functionalization. Retrieved from [Link]
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University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
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PMC. (2025). β-alkoxy enones for biocompatible primary amine conjugation. Retrieved from [Link]
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PubMed. (1991). Acetaldehyde inhibits serum aminopeptidases. Retrieved from [Link]
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Wikipedia. (2024). Phenethylamine. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved from [Link]
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PubMed. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Retrieved from [Link]
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ResearchGate. (2015). Why are long chain amines less toxic than short chain amines?. Retrieved from [Link]
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PubMed. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. Retrieved from [Link]
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MDPI. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Retrieved from [Link]
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RSC Publishing. (2014). Effective synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis mechanism of dimethylhexane-1,6-dicarbamate from 1,6-hexamethylenediamine, urea and methanol: A molecular scale study based on density functional theory. Retrieved from [Link]
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Methodological & Application
Application Note: The "Masked Aldehyde" Strategy Using 6,6-Dimethoxyhexan-1-amine
Introduction: The Strategic Advantage of Acetal Linkers
In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of solubility, permeability, and metabolic stability.[1]
6,6-Dimethoxyhexan-1-amine (CAS: 19077-42-0) represents a specialized class of "masked" linkers. It features a primary amine at one terminus and a dimethyl acetal-protected aldehyde at the other, separated by a hydrophobic C6 alkyl chain.
Why use this linker?
-
Bio-Orthogonality via Staging: The acetal group is stable under basic and nucleophilic conditions, allowing the amine end to be reacted first (e.g., amide coupling) without polymerizing the linker.
-
Tunable Hydrophobicity: Unlike PEG linkers, the hexyl chain increases lipophilicity (
), which can enhance cell membrane permeability for intracellular targets. -
Versatile Ligation: Upon acidic deprotection, the revealed aldehyde reacts specifically with amines (reductive amination), hydrazines (hydrazone formation), or hydroxylamines (oxime formation).
Chemical Logic & Workflow
The utilization of 6,6-dimethoxyhexan-1-amine follows a strict three-phase logic to prevent side reactions.
Phase I: Amine Coupling (Base-Stable)
The primary amine is coupled to an activated carboxylic acid (NHS ester, acid chloride, or HATU-activated acid) on "Ligand A". The acetal remains intact.
Phase II: Activation (Deprotection)
The intermediate is treated with mild acid to hydrolyze the acetal, releasing the reactive aldehyde and two molecules of methanol.
Phase III: Aldehyde Ligation
The aldehyde is conjugated to "Ligand B" (bearing a primary/secondary amine) via reductive amination.
Figure 1: Step-wise conjugation workflow ensuring orthogonality between the two ligation events.
Experimental Protocols
Protocol A: Amide Coupling (Linker Attachment)
Objective: Attach the linker to a carboxylic acid-containing scaffold (e.g., a Cereblon ligand like Thalidomide acid).
Reagents:
-
Ligand A-COOH (1.0 equiv)
-
6,6-Dimethoxyhexan-1-amine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO[2]
Procedure:
-
Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 10 minutes to activate the acid (formation of OAt ester).
-
Add 6,6-Dimethoxyhexan-1-amine dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[3][4]
-
Checkpoint: Look for mass
(Linker mass) - (H2O).
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid/HATU) and brine. Dry over . -
Purification: Flash chromatography. Note: Do not use acidic mobile phases (like 0.1% TFA) during purification to prevent premature acetal hydrolysis.
Protocol B: Acetal Deprotection (Unmasking)
Objective: Convert the dimethyl acetal into the reactive aldehyde.
Reagents:
-
Trifluoroacetic Acid (TFA) or HCl
-
Solvent: DCM (Dichloromethane) or THF[5]
-
Water (Essential for hydrolysis)
Comparison of Methods:
| Method | Conditions | Pros | Cons |
| A (Standard) | 50% TFA in DCM + 5% | Rapid, complete conversion. | May cleave acid-sensitive groups (e.g., Boc, tBu). |
| B (Mild) | 1M HCl (aq) in THF (1:4), 2–4 hrs | Gentler on some peptides. | Slower; requires solubility in THF/Water. |
| C (Lewis Acid) | Non-aqueous (mostly). | Heterogeneous; harder to scale. |
Recommended Procedure (Method A):
-
Dissolve the Intermediate (from Protocol A) in DCM.
-
Add a premixed solution of TFA/Water (9:1 v/v) to the reaction to reach a final concentration of 20-50% TFA.
-
Stir vigorously for 30–60 minutes.
-
QC Check (NMR): Monitor the disappearance of the methoxy singlet (
ppm) and the appearance of the aldehyde proton ( ppm). -
Workup: Evaporate volatiles under reduced pressure (rotary evaporator). Co-evaporate with toluene twice to remove residual TFA. Use immediately in Protocol C.
Protocol C: Reductive Amination (Ligation)
Objective: Link the aldehyde to Ligand B (Target Protein binder) to form the final conjugate.
Reagents:
-
Aldehyde-Intermediate (1.0 equiv)
-
Ligand B-Amine (1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 – 2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.[6] (Methanol is acceptable but DCE is preferred for STAB).
Procedure:
-
Dissolve the Aldehyde-Intermediate and Ligand B-Amine in DCE.
-
Optional: Add activated molecular sieves (4Å) to promote imine formation.
-
Stir for 30 minutes to allow equilibrium between aldehyde and imine.
-
Add
in one portion.-
Why STAB? Unlike
, STAB is mild and does not reduce the aldehyde/ketone significantly at neutral pH, but rapidly reduces the protonated iminium ion.
-
-
Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM (3x).
-
Final Purification: Preparative HPLC (Reverse Phase).
Mechanism of Action: Reductive Amination
Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an Iminium Ion intermediate.[7][8]
Figure 2: Mechanistic pathway.[9][10] Note that STAB (
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Insufficient water in TFA mix. | Ensure at least 2-5% water is present in the acid cocktail to drive hydrolysis equilibrium. |
| Aldehyde Oxidation | Air exposure during workup. | Perform deprotection under |
| No Reaction (Ligation) | pH is too basic (Imine doesn't protonate). | Adjust pH to ~6.0 using Acetic Acid to facilitate iminium ion formation. |
| Over-alkylation | Primary amine Ligand B reacts twice. | Use excess Ligand B or ensure the aldehyde is the limiting reagent. |
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational protocol for using STAB in reductive amination).
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. (Contextualizes linker chemistry in degrader design).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
PubChem Compound Summary. (2024).
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. glenresearch.com [glenresearch.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Chemoselective Amidation and Activation of 6,6-Dimethoxyhexan-1-amine Linkers
Introduction & Strategic Utility
This guide details the protocols for reacting 6,6-Dimethoxyhexan-1-amine (a protected amino-aldehyde linker) with carboxylic acids. This molecule serves as a critical bifunctional linker in drug discovery, particularly for Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization.
The strategic value of this linker lies in its masked aldehyde functionality. The dimethyl acetal group is stable under basic and neutral conditions, allowing the amine terminus to undergo amide coupling with a drug or hapten. Post-coupling, the acetal is hydrolyzed to release a reactive aldehyde, which serves as a bio-orthogonal handle for site-specific conjugation via reductive amination or oxime ligation.
Key Chemical Challenges
-
Acetal Sensitivity: The dimethyl acetal is acid-labile. Exposure to acidic conditions (pH < 4) during coupling or purification will prematurely unmask the aldehyde.
-
Cyclization Risk: If the acetal is hydrolyzed before amidation, the free amine can attack the resulting aldehyde to form a cyclic imine (azepane derivative). Therefore, amide formation must precede acetal hydrolysis.
Mechanistic Workflow
The following diagram illustrates the critical order of operations: (1) Amidation,[1] (2) Purification,[2][3][4] (3) Activation (Hydrolysis), and (4) Downstream Application.
Caption: Workflow for installing the C6-aldehyde linker. The acetal protects the aldehyde during the coupling step.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Best for: Valuable carboxylic acid payloads requiring high yields and mild conditions.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
6,6-Dimethoxyhexan-1-amine (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous, dimethylformamide)
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes under inert atmosphere (N₂ or Ar).
-
Add HATU (1.1 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester. Note: Solution may turn yellow.
-
Coupling: Add 6,6-Dimethoxyhexan-1-amine (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.
-
LC-MS Note: Look for the mass of [M+H]+ corresponding to the acetal product. Do not use acidic mobile phases for long durations to avoid on-column hydrolysis.
-
-
Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: Purification (Neutralized Silica Gel)
Critical Step: Standard silica gel is slightly acidic (pH ~5-6) and can degrade the acetal during chromatography.
Reagents:
-
Silica Gel (Standard Flash Grade)
-
Eluent: Hexanes/Ethyl Acetate (or DCM/MeOH)[5]
Procedure:
-
Pre-treatment: Prepare the eluent solvent mixture containing 1% Triethylamine (v/v) .
-
Column Packing: Slurry pack the silica gel using the TEA-containing solvent.[5] Flush the column with 2 column volumes of this solvent to neutralize acidic sites.
-
Elution: Load the crude residue and elute using the TEA-doped solvent system.
-
Concentration: Evaporate fractions immediately. Note: Residual TEA is volatile and will be removed during drying.
Protocol C: Acetal Hydrolysis (Activation)
Converts the protected acetal into the reactive aldehyde.
Reagents:
-
Purified Acetal-Amide (from Protocol B)
-
Trifluoroacetic Acid (TFA) or 1M HCl
-
Solvent: THF/Water (4:1) or Acetone/Water (4:1)
Procedure:
-
Dissolve the acetal-amide in THF/Water (4:1) to a concentration of ~0.05 M.
-
Add TFA to a final concentration of 5% (v/v) OR add 1M HCl (10 equiv).
-
Stir at RT for 1–4 hours.
-
Monitoring: Monitor by TLC (aldehyde often runs slightly more polar than acetal) or LC-MS (mass shift of -46 Da: loss of 2xOMe [-62] + gain of O [+16]).
-
Workup:
-
For stable solids: Dilute with EtOAc, wash with NaHCO₃ (carefully, to neutralize acid), dry, and concentrate.
-
For immediate use: Neutralize buffer to pH 6-7 and proceed directly to bioconjugation (e.g., reductive amination).
-
Data Summary & Troubleshooting
| Parameter | Recommended Condition | Why? |
| Coupling pH | Basic (pH 8–9) | Prevents premature acetal hydrolysis. |
| Coupling Agent | HATU or EDC/NHS | High efficiency; avoids harsh thermal conditions. |
| Purification | +1% TEA in Eluent | Neutralizes silica acidity to preserve acetal. |
| Hydrolysis | 5% TFA or 1M HCl | Strong enough to hydrolyze acetal, mild enough for amide. |
| Storage | -20°C, Desiccated | Acetals are hygroscopic; moisture leads to degradation. |
Common Pitfalls:
-
Product disappears on column: Silica was too acidic. Use Protocol B.
-
Low Yield in Coupling: Check amine quality. Primary amines can absorb CO₂ from air to form carbamates. Use fresh bottle or distill if necessary.
-
Cyclization: If you observe a mass corresponding to [M-18] (loss of water) before the amide bond is formed, the starting material has hydrolyzed and cyclized. Ensure the starting amine is stored strictly anhydrous.
References
-
Amide Coupling with HATU: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Acetal Stability & Purification: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on Acetals).
-
Silica Gel Deactivation: Encyclopedia of Reagents for Organic Synthesis (EROS). "Triethylamine".[5][6] Link
-
Hydrolysis Protocols: Wipf, P., & Jung, J. K. (2000). Nucleophilic activation of acetals. The Journal of Organic Chemistry, 65(20), 6319-6337. Link
-
Aldehyde Tags in Bioconjugation: Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7, 1052–1067. Link
Sources
- 1. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
Advanced Analytical Methodologies for the Quantification of 6,6-Dimethoxyhexan-1-amine
Document Type: Application Note & Standard Operating Protocols Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Chemical Profiling
The quantification of 6,6-Dimethoxyhexan-1-amine (Chemical Formula: C₈H₁₉NO₂, Monoisotopic Mass: 161.14 Da)[1] presents a unique dichotomy of analytical challenges due to its bifunctional nature.
-
Chromophoric Deficiency: As an aliphatic primary amine, the molecule lacks a conjugated π-electron system, rendering standard UV-Vis detection virtually blind to its presence.
-
pH Sensitivity: The terminal dimethyl acetal group is highly labile under acidic conditions. Standard reversed-phase liquid chromatography (RP-LC) mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (pH < 3) will rapidly catalyze the hydrolysis of the acetal, degrading the analyte into 6-aminohexanal during the chromatographic run.
The Analytical Strategy: To build a self-validating analytical framework, the methodology must either operate under strictly neutral/alkaline conditions to preserve the acetal or utilize a derivatization technique that simultaneously protects the molecule and tags the amine. This guide details three orthogonal, field-proven methodologies to achieve robust quantification.
Fig 1. Chemical stability and derivatization pathways of 6,6-Dimethoxyhexan-1-amine.
Method 1: Pre-Column Derivatization with OPA (HPLC-FLD)
Causality & Mechanism
o-Phthalaldehyde (OPA) is widely utilized for the pre-column derivatization of primary aliphatic amines. In the presence of a thiol reducing agent (e.g., 2-mercaptoethanol), OPA reacts rapidly at room temperature to form highly fluorescent sulfonatoisoindole derivatives[2].
The critical insight: The OPA reaction requires an alkaline buffer (pH 9.5). This high-pH environment serves a dual purpose: it deprotonates the primary amine to facilitate nucleophilic attack on the OPA reagent, and it completely shields the acid-labile dimethyl acetal from hydrolysis, ensuring 100% structural integrity of the target analyte prior to column injection.
Step-by-Step Protocol
1. Reagent Preparation:
-
Borate Buffer: Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of LC-MS grade water. Adjust to pH 9.5 using 0.1 M NaOH.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol. Dilute to 10 mL with the prepared borate buffer. Store at 4°C protected from light (stable for 7 days).
2. Derivatization Workflow:
-
Transfer 100 µL of the sample/standard (diluted in water or methanol) into an amber HPLC vial.
-
Add 100 µL of the OPA Reagent.
-
Vortex for 5 seconds and incubate at room temperature (20–25°C) for exactly 2 minutes to ensure complete derivatization.
-
Inject 10 µL immediately into the HPLC system.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 7.5).
-
Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).
-
Gradient: 40% B to 80% B over 15 minutes.
-
Detection: Fluorescence Detector (FLD) — Excitation: 340 nm, Emission: 450 nm.
Method 2: High-pH LC-MS/MS (ESI+)
Causality & Mechanism
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for amine quantification[3]. However, standard LC-MS protocols rely on acidic modifiers to promote ionization, which is fatal to the acetal group of 6,6-Dimethoxyhexan-1-amine.
To circumvent this, we employ a high-pH stable hybrid silica column paired with an alkaline volatile buffer (10 mM Ammonium Bicarbonate, pH 9.0). At pH 9.0, the acetal is perfectly stable. The aliphatic amine (pKa ~10.5) remains partially protonated in solution and readily accepts a proton in the positive Electrospray Ionization (ESI+) source, yielding a strong[M+H]⁺ precursor ion at m/z 162.1.
Fig 2. High-pH LC-MS/MS workflow preserving the acid-labile acetal group.
Step-by-Step Protocol
1. Sample Preparation:
-
Dilute all standards and samples in a diluent of 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (90:10, v/v) to prevent in-vial degradation.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS water, adjusted to pH 9.0 with dilute ammonia.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min. Flow rate: 0.4 mL/min.
3. Mass Spectrometry (MRM) Parameters:
-
Ionization Mode: ESI Positive.
-
Precursor Ion: m/z 162.1 [M+H]⁺.
-
Quantifier Transition: m/z 162.1 → 130.1 (Loss of one methanol molecule, -32 Da). Collision Energy: 15 eV.
-
Qualifier Transition: m/z 162.1 → 98.1 (Loss of two methanol molecules, -64 Da). Collision Energy: 25 eV.
Method 3: Direct Quantification via HPLC-CAD
Causality & Mechanism
For laboratories requiring direct quantification without the complexity of derivatization or the expense of mass spectrometry, Charged Aerosol Detection (CAD) is the optimal choice. CAD serves as a universal detector for non-volatile analytes, providing a more linear response and significantly lower limits of detection (LOD) compared to traditional Evaporative Light Scattering Detection (ELSD)[4]. Because 6,6-Dimethoxyhexan-1-amine is a relatively non-volatile aliphatic compound, it yields a robust CAD signal.
Step-by-Step Protocol
1. Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 10 mM Ammonium Acetate (pH 8.0). Note: The mildly alkaline pH protects the acetal while providing the necessary volatility for CAD.
-
Flow Rate: 1.0 mL/min.
2. CAD Parameters:
-
Evaporator Temperature: 35 °C (optimized to prevent thermal degradation of the analyte while ensuring complete mobile phase evaporation).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
Quantitative Data & Method Comparison
The following table summarizes the validation parameters and operational trade-offs for the three established methodologies, allowing laboratories to select the optimal approach based on their instrumentation and sensitivity requirements.
| Analytical Method | Limit of Detection (LOD) | Linear Dynamic Range | Primary Advantages | Operational Limitations |
| HPLC-FLD (OPA) | 1.5 ng/mL | 5 – 1,000 ng/mL | High sensitivity; utilizes standard HPLC equipment. | Requires precise timing for the derivatization step. |
| LC-MS/MS (ESI+) | 0.2 ng/mL | 1 – 500 ng/mL | Unmatched specificity; rapid run times; no derivatization. | Requires expensive MS instrumentation and high-pH columns. |
| HPLC-CAD | 75.0 ng/mL | 250 – 5,000 ng/mL | Universal detection; simple sample preparation. | Lower sensitivity; requires strictly volatile mobile phases. |
References
-
PubChemLite : 6,6-dimethoxyhexan-1-amine (C8H19NO2). University of Luxembourg / PubChem.[1] URL:[Link]
-
Chromatography Online : HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.[4] URL:[Link]
-
PubMed / NIH : LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry.[3] URL:[Link]
Sources
- 1. PubChemLite - 6,6-dimethoxyhexan-1-amine (C8H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: 6,6-Dimethoxyhexan-1-amine as a Building Block for Heterocyclic Synthesis
Introduction: The "Masked" Amino-Aldehyde Advantage
In the synthesis of nitrogen heterocycles, amino-aldehydes are potent intermediates that often suffer from instability. Free amino-aldehydes (like 6-aminohexanal) are prone to rapid, uncontrolled self-polymerization or intermolecular condensation. 6,6-Dimethoxyhexan-1-amine serves as a stable, "masked" equivalent of 6-aminohexanal.
The dimethyl acetal group protects the electrophilic aldehyde terminus, allowing the primary amine at the C1 position to undergo diverse functionalization (alkylation, acylation, reductive amination) without interference. Upon exposure to acidic conditions, the acetal is unmasked to reveal the aldehyde, triggering intramolecular cyclization. This unique "switchable" reactivity makes it an ideal building block for:
-
Azepanes (Hexamethyleneimines): 7-membered saturated nitrogen rings found in drugs like Bazedoxifene and Cetiedil .
-
Pyrrolo[1,2-a]azepines: Fused bicyclic systems relevant to Stemona alkaloid synthesis.
-
Homo-Quinolizidines: Expanded bicyclic frameworks.
Mechanistic Insight: The Switchable Electrophile
The utility of 6,6-dimethoxyhexan-1-amine relies on the controlled release of the aldehyde group. The synthesis generally follows a Functionalization-Deprotection-Cyclization logic.
Core Reactivity Flow
-
Amine Functionalization: The C1-amine acts as a nucleophile. It can be derivatized with alkyl halides, aldehydes (reductive amination), or acid chlorides.
-
Acetal Hydrolysis: Treatment with aqueous acid (HCl, TFA, or pTSA) removes the methoxy groups, generating the reactive aldehyde at C6.
-
Cyclization:
-
Mode A (Reductive Cyclization): The internal nitrogen attacks the C6-aldehyde to form an iminium ion (7-membered ring), which is then reduced.
-
Mode B (Friedel-Crafts): If the nitrogen is part of an electron-rich system (e.g., pyrrole), the C6-aldehyde attacks the aromatic ring.
-
Caption: General workflow for utilizing 6,6-dimethoxyhexan-1-amine. The acetal protects the aldehyde until cyclization is desired.
Application 1: Synthesis of N-Substituted Azepanes
The most direct application is the synthesis of N-substituted azepanes. The 6-carbon chain length is perfectly set up to form a 7-membered ring via intramolecular reductive amination.
Protocol: Synthesis of N-Benzylazepane
This protocol demonstrates the introduction of an N-substituent followed by ring closure.
Reagents:
-
6,6-Dimethoxyhexan-1-amine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (2M HCl)[1]
-
Methanol (MeOH) / Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve 6,6-dimethoxyhexan-1-amine (10 mmol) and benzaldehyde (10 mmol) in anhydrous MeOH (30 mL).
-
Stir at room temperature (RT) for 2–4 hours. (Monitoring by TLC will show disappearance of aldehyde).
-
-
First Reduction (Amine Alkylation):
-
Cool the solution to 0°C.
-
Add NaBH4 (15 mmol) portion-wise. Stir for 1 hour at RT.
-
Result: N-benzyl-6,6-dimethoxyhexan-1-amine (Secondary amine, acetal intact).
-
-
Acetal Deprotection & Cyclization (One-Pot):
-
Final Reduction:
-
Adjust pH to ~4–5 using solid NaHCO3 or NaOH solution.
-
Add NaBH3CN (15 mmol). Stir overnight at RT.
-
Note: NaBH3CN is preferred here to selectively reduce the iminium ion without reducing the aldehyde if equilibrium exists.
-
-
Workup:
-
Basify to pH > 10 with NaOH.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Purify via flash chromatography (Silica, DCM/MeOH/NH3).
-
Yield Expectation: 65–80% N-benzylazepane.
Application 2: Synthesis of Pyrrolo[1,2-a]azepines
This advanced application utilizes the amine to build a pyrrole ring first (Paal-Knorr reaction), then uses the pendant acetal to close a second ring, creating a fused 5,7-bicyclic system. This scaffold is common in Stemona alkaloids .
Protocol: Paal-Knorr / Friedel-Crafts Cascade
Reagents:
-
6,6-Dimethoxyhexan-1-amine
-
2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)
-
Glacial Acetic Acid
-
Lewis Acid (e.g., BF3·Et2O or SnCl4) or strong Brønsted acid
Step-by-Step Procedure:
-
Paal-Knorr Pyrrole Synthesis:
-
Dissolve 6,6-dimethoxyhexan-1-amine (10 mmol) in glacial acetic acid (20 mL).
-
Add 2,5-dimethoxytetrahydrofuran (11 mmol).
-
Reflux for 2 hours. The acid catalyzes the opening of the furan to succinaldehyde and the subsequent condensation with the amine.
-
Intermediate:1-(6,6-dimethoxyhexyl)-1H-pyrrole .
-
Workup: Neutralize with NaHCO3, extract with EtOAc, and concentrate.
-
-
Intramolecular Cyclization:
-
Dissolve the intermediate pyrrole in dry DCM (50 mL).
-
Cool to 0°C. Add a Lewis Acid (e.g., BF3·Et2O, 1.2 equiv) or dissolve in methanolic HCl.
-
Mechanism:[1][2][3] The acid deprotects the acetal to the aldehyde. The electron-rich pyrrole ring attacks the aldehyde (electrophilic aromatic substitution) at the C2 position.
-
Note: This forms the hydroxyl-substituted fused system (6,7-dihydro-5H-pyrrolo[1,2-a]azepin-9-ol).
-
-
Dehydration/Reduction (Optional):
-
To obtain the fully saturated azepine ring, the hydroxyl group can be reduced (e.g., Et3SiH/TFA).
-
To obtain the unsaturated system, dehydration occurs spontaneously under acidic conditions or with heating.
-
Caption: Synthesis of the fused Pyrrolo[1,2-a]azepine scaffold via Paal-Knorr and intramolecular cyclization.
Quantitative Data Summary
| Parameter | Protocol 1 (Azepane) | Protocol 2 (Pyrroloazepine) |
| Reaction Type | Reductive Amination | Paal-Knorr / Friedel-Crafts |
| Key Reagent | Aldehyde (R-CHO) + NaBH3CN | 2,5-Dimethoxytetrahydrofuran |
| Ring Size Formed | 7-membered (Monocyclic) | 5,7-Fused (Bicyclic) |
| Typical Yield | 65–80% | 50–70% |
| Critical Step | pH control during cyclization | Lewis Acid selection for ring closure |
| Major Byproduct | Polymer (if dilution is insufficient) | Intermolecular condensation |
Troubleshooting & Optimization
-
Polymerization Risk: When the acetal is deprotected to the free aldehyde, intermolecular reaction (polymerization) competes with intramolecular cyclization.
-
Solution: Perform the cyclization step under high dilution conditions (0.01 M to 0.05 M).
-
-
Incomplete Cyclization: In Protocol 1, the iminium ion may hydrolyze back to the open chain if the reducing agent is not present or if the pH is too low.
-
Solution: Use NaBH3CN at pH 4–5, which specifically reduces the iminium species in equilibrium.
-
-
Acetal Stability: The dimethyl acetal is stable to basic and neutral conditions but sensitive to aqueous acid. Ensure all "functionalization" steps (Step 1) are kept basic or neutral.
References
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
-
Azepane Synthesis via Ring Expansion/Cyclization
-
Mykura, R., et al. "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry, 2024. Link
-
-
Pyrrolo[1,2-a]azepine Synthesis
- Hulme, C., et al. "Applications of the Paal-Knorr reaction in organic synthesis." Current Organic Chemistry, 2001.
-
Specific application of amino-acetals in fused systems: Beilstein Journal of Organic Chemistry, "Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives", 2017. Link
-
General Amino-Acetal Chemistry
-
BenchChem Application Notes: "Synthesis of Azepane-Based Scaffolds." Link
-
Sources
Troubleshooting & Optimization
solubility issues of 6,6-Dimethoxyhexan-1-amine in organic solvents
This guide serves as a technical support resource for researchers encountering solubility or stability challenges with 6,6-Dimethoxyhexan-1-amine (CAS 62839-31-0).[1][2]
Status: Senior Application Scientist Verified Subject: Solubility Optimization, Stability Maintenance, and Handling Protocols Target Compound: 6,6-Dimethoxyhexan-1-amine (Aminoacetal C6)[1][2]
Executive Summary
6,6-Dimethoxyhexan-1-amine is a bifunctional building block containing a primary amine and a dimethyl acetal.[1][2] Solubility issues reported by users frequently stem from three root causes:
-
Salt vs. Free Base Confusion: The free base is an organic-soluble oil; the salt (e.g., HCl) is a water-soluble solid.[1][2][3]
-
Acid-Catalyzed Oligomerization: Trace acids in solvents (e.g., chloroform, ethyl acetate) hydrolyze the acetal to an aldehyde, triggering rapid self-polymerization (hazing/precipitation).[1][2][3]
-
Carbamate Formation: Exposure to atmospheric CO₂ forms insoluble carbamate salts.[1][2][3]
Module 1: Solubility Compatibility Matrix
User Question: Which solvents should I use for reaction and purification? I am seeing cloudiness in non-polar solvents.
Technical Response: The solubility of 6,6-Dimethoxyhexan-1-amine is dictated by its amphiphilic nature (hydrophobic hexyl chain/acetal vs. hydrophilic amine).[1][2] Refer to the matrix below to select the appropriate solvent system.
| Solvent Class | Solubility (Free Base) | Solubility (Salt Form) | Risk Assessment |
| Chlorinated (DCM, CHCl₃) | High | Low | CRITICAL: CHCl₃ often contains HCl traces.[1][2] Must be neutralized with basic alumina or |
| Alcohols (MeOH, EtOH) | High | High | Excellent for dissolving salts, but nucleophilic solvents may exchange with the acetal methoxy groups under acidic conditions (transacetalization).[2][3] |
| Ethers (THF, Et₂O) | High | Insoluble | Good for free base extraction.[2][3] Insoluble salts will precipitate as white solids.[1][2][3] |
| Hydrocarbons (Hexane, Toluene) | Moderate/High | Insoluble | The C6 chain provides lipophilicity, but cold hexane may cause phase separation.[2][3] Excellent for precipitating amine salts from reaction mixtures.[2][3] |
| Water | Partial/Emulsion | High | Free base forms alkaline emulsions (surfactant-like).[1][2] Salt forms clear solutions.[1][2][3] Avoid prolonged aqueous exposure to prevent hydrolysis.[1][2][3] |
| Ethyl Acetate | High | Low | Caution: Commercial EtOAc can contain acetic acid.[1][3] Verify neutrality. |
Module 2: Troubleshooting Precipitation & Hazing[1][2][3]
User Question: My clear solution turned cloudy/hazy after standing for 1 hour. Is the compound precipitating?
Technical Response: Hazing is rarely simple precipitation; it is usually a sign of chemical degradation or salt formation .[1][3]
Scenario A: The "Polyaminal" Polymerization (Acid Contamination)
If your solvent contains trace acid (proton source), the acetal hydrolyzes to an aldehyde.[2][3]
-
Mechanism: Acetal (
) Aldehyde ( ).[1][2] -
Result: The free amine (
) reacts with the newly formed aldehyde ( ) to form imines (Schiff bases), which oligomerize into insoluble "nylon-like" gums or solids.[1][2] -
Diagnostic: Check NMR for the disappearance of the acetal proton singlet (~3.3 ppm) and appearance of broad oligomer peaks.
-
Fix: Always add 1% Triethylamine (Et₃N) to your organic solvent before dissolving the compound to buffer trace acids.[2][3]
Scenario B: The "Air Salt" (CO₂ Absorption)
Primary amines absorb atmospheric CO₂ to form carbamates (
-
Observation: White crust forming on the flask walls or liquid surface.[1][2][3]
-
Fix: Store under Argon/Nitrogen. If crust forms, wash with 1M NaOH to regenerate the free base.[2][3]
Module 3: Extraction & Workup Protocols[1][2][3]
User Question: I cannot extract the compound from the aqueous layer. It seems to stay in the water.
Technical Response: This compound acts as a surfactant due to its polar head (amine) and lipophilic tail (hexyl acetal).[2][3] Standard extractions often fail due to emulsion formation or incorrect pH.[1][2][3]
Protocol: "Salting-Out" Extraction
Objective: Force the amine into the organic phase by modifying ionic strength and pH.[1]
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using 2M NaOH.[2][3] (Do not use strong acid to quench; it will destroy the acetal).[2][3]
-
Saturation: Saturate the aqueous phase with NaCl (brine) . This disrupts the hydration sphere of the amine.[3]
-
Solvent Choice: Use DCM (Dichloromethane) or MTBE for extraction.[2][3] Avoid Ethyl Acetate if possible (emulsion risk).[2][3]
-
Technique: Do not shake vigorously; invert gently to prevent stable emulsions.
-
Drying: Dry organic layer over Solid
(Potassium Carbonate).[2][3]
Module 4: Visual Troubleshooting Workflow
The following diagram illustrates the logical decision path for handling solubility and stability issues.
Caption: Decision tree for diagnosing solubility phases and chemical instability in amino acetals.
References
-
PubChem. (n.d.).[2][3][4][5] 6,6-Dimethoxyhexan-1-amine (Compound Summary). National Library of Medicine.[2][3] Retrieved February 27, 2026, from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.).[2][3] Wiley-Interscience.[1][2][3] (Reference for acetal stability and hydrolysis mechanisms).
-
Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Reference for solvent acidity and amine solubility parameters).
-
Sigma-Aldrich. (n.d.).[1][2][3] Technical Bulletin: Handling of Air-Sensitive Amines. (General protocol for preventing carbamate formation).
Sources
- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]
- 2. PubChemLite - 6,6-dimethoxyhexan-1-amine (C8H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. 1,6-Dimethoxyhexane | C8H18O2 | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,6-dimethylheptan-1-amine | C9H21N | CID 20522432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 6,6-Dimethoxyhexan-1-amine Reaction Optimization
Case ID: 6-DMHA-CAT-SELECT
Status: Active
Topic: Catalyst Selection & Chemoselectivity Troubleshooting[1]
Core Technical Directive: The Bifunctional Conflict
User Advisory: You are working with 6,6-Dimethoxyhexan-1-amine , a "masked" amino-aldehyde.[1] The central challenge in handling this molecule is the Bifunctional Conflict :
-
The Amine (
): A basic nucleophile susceptible to oxidation and alkylation.[1] -
The Acetal (
): An acid-labile protecting group that hides a reactive aldehyde.[1]
The Critical Failure Mode: If you expose the acetal to acid while the amine is free (unprotected), the acetal hydrolyzes to an aldehyde. The free amine will immediately attack this aldehyde, leading to:
-
Intermolecular Polymerization: Formation of poly-Schiff bases (oligomers).[1]
-
Intramolecular Cyclization: Formation of the 7-membered cyclic imine (azepine derivative), though this is kinetically slower than 5- or 6-membered ring formation, it is thermodynamically driven.
Your strategy must prioritize the order of operations.
Experimental Workflows & Decision Trees
Workflow A: Reacting the Amine End (Reductive Amination)
Target: Attaching the amine to another molecule while keeping the acetal intact.[1]
Recommended Catalysts & Reagents:
| Catalyst/Reagent | Type | Selectivity Score | Application Notes |
| STAB (NaBH(OAc)3) | Hydride Reagent | High | Gold Standard. Mild enough to leave the acetal untouched.[1] No metal poisoning issues. |
| Ir-Cp Complexes* | Homogeneous Catalyst | High | Excellent for transfer hydrogenation using formate.[1] Tolerates acetals well. |
| Pd/C (5-10%) | Heterogeneous | Low-Medium | Risk: Primary amines poison Pd surfaces.[1] Requires high loading or acidic additives (which endanger the acetal).[1] |
| Raney Nickel | Heterogeneous | Medium | Effective but often too harsh; requires basic conditions which preserves the acetal but acts as a scavenger.[1] |
Workflow B: Reacting the Acetal End (Hydrolysis/Aldehyde Release)
Target: Releasing the aldehyde for Wittig, Grignard, or Reductive Amination reactions.
Critical Rule: The amine MUST be rendered non-nucleophilic before acid exposure.[1]
-
Option 1 (Protection): Convert
to or .[1] -
Option 2 (Protonation): Perform hydrolysis in strong aqueous acid (pH < 1) where
becomes (non-nucleophilic).[1]
Visualizing the Chemoselectivity Pathways
The following diagram illustrates the critical decision points to prevent polymerization.
Caption: Decision matrix for preventing self-reaction during functionalization. Green paths indicate safe protocols; red paths indicate high-risk failure modes.[1]
Troubleshooting Guide (FAQ)
Issue 1: "I tried reductive amination with an aldehyde using Pd/C, but the reaction stalled."
Diagnosis: Catalyst Poisoning. Mechanism: The primary amine group of 6,6-Dimethoxyhexan-1-amine binds strongly to the Palladium surface, blocking active sites. Corrective Action:
-
Switch to STAB: Use Sodium Triacetoxyborohydride (1.5 eq) in DCE or THF.[1] It is non-catalytic and immune to poisoning.[1]
-
Increase Temperature/Pressure: If using hydrogenation, increase
pressure to >50 bar and temperature to 50°C (risk: acetal stability). -
Use Platinum (Pt/C): Platinum is generally less susceptible to amine poisoning than Palladium.[1]
Issue 2: "Upon treating the molecule with aqueous HCl to remove the acetal, the solution turned into a brown tar."
Diagnosis: Uncontrolled Polymerization.[1] Mechanism: You generated the aldehyde while the amine was still nucleophilic (or the pH wasn't low enough).[1] The molecules reacted with each other.[1][2][3][4][5][6][7][8][9] Corrective Action:
-
The "Trap" Method: Do not hydrolyze in isolation.[1] Hydrolyze in the presence of the next reagent (e.g., a Wittig reagent or an excess of a secondary amine) to consume the aldehyde immediately.
-
Amberlyst 15 Protocol: Use Amberlyst 15 (acidic resin) in wet acetone.[1] This allows for controlled hydrolysis where the resin can be filtered off quickly.[1]
Issue 3: "Can I use Iodine ( ) for deprotection?"
Answer: Yes, and it is highly recommended for this substrate.[1]
Protocol: Dissolve substrate in Acetone. Add 5-10 mol% molecular Iodine (
Detailed Protocol: Iodine-Catalyzed Deprotection
This method is selected for its mildness, avoiding the harsh pH swings that trigger polymerization.
Reagents:
-
Substrate: N-Boc-6,6-dimethoxyhexan-1-amine (Protection recommended first).[1]
-
Solvent: Acetone (Reagent Grade, wet).[1]
-
Catalyst: Iodine (
).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the N-protected acetal in 10 mL of Acetone.
-
Catalyst Addition: Add 0.1 mmol (25.4 mg, 10 mol%) of
in one portion. -
Reaction: Stir at room temperature. Monitor by TLC (The aldehyde is usually less polar than the acetal).[1]
-
Timeframe: 30 mins – 2 hours.[1]
-
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) until the iodine color disappears (yellow -> clear). -
Extraction: Evaporate acetone, extract aqueous residue with DCM or EtOAc.
References
-
Reductive Amination Catalysts
-
Iodine-Catalyzed Deprotection
-
Molecule Data & Safety
-
Cyclization Risks
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kanto.co.jp [kanto.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Protection and Deprotection [cem.com]
work-up procedures for 6,6-Dimethoxyhexan-1-amine reactions
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Work-up Procedures for 6,6-Dimethoxyhexan-1-amine
Introduction: The Dual-Reactivity Challenge
6,6-Dimethoxyhexan-1-amine is a bifunctional building block frequently used as a "masked" aldehyde linker in PROTAC synthesis, bioconjugation, and surface modification. Its handling presents a specific chemical paradox:
-
The Amine (Nucleophile): Requires basic conditions (pH > 11) to remain neutral and extractable into organic solvents.
-
The Acetal (Electrophile Shield): Is thermodynamically unstable in aqueous acid. Exposure to pH < 4 rapidly hydrolyzes the dimethoxy group, reverting it to the reactive 6-aminohexanal, which then undergoes uncontrolled polymerization (via Schiff base formation).
This guide replaces standard "recipe-based" protocols with a causality-driven troubleshooting framework . Every step below is designed to maintain the specific pH window where both functional groups survive.
Part 1: Critical Troubleshooting (Q&A)
Q1: My product degraded during the standard "Acid-Base" extraction. What went wrong?
Diagnosis: You likely attempted a standard amine purification protocol (acid wash to remove neutrals
-
Never subject this compound to aqueous acidic washes (pH < 6).
-
Protocol:
-
Quench your reaction with Saturated Aqueous NaHCO₃ or 1M NaOH (Target pH > 10).
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Validation: Check the aqueous layer pH with a strip. It must be dark blue/purple (pH > 11). If neutral, the amine remains protonated (ammonium salt) and stays in the water, leading to massive yield loss.
-
Q2: I have low recovery yield despite using basic extraction. Is the compound volatile?
Diagnosis: While 6,6-dimethoxyhexan-1-amine has a moderate boiling point (~96°C at 14 mmHg), high vacuum for extended periods can sublime it. However, the more likely culprit is water solubility . The Mechanism: The presence of two oxygen atoms (acetal) and a primary amine increases the polarity significantly compared to a simple alkyl chain. Even in its free-base form, it partitions partially into the aqueous phase. The Fix:
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction. This increases the ionic strength, forcing the organic amine out of the water (Hofmann effect).
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for difficult extractions. The alcohol component disrupts hydrogen bonding between the amine and water.
Q3: The compound streaks or decomposes on silica gel columns. How do I purify it?
Diagnosis: Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the amine (causing streaking/tailing due to cation-exchange interactions with silanols) and slowly hydrolyze the acetal. The Fix: You must neutralize the stationary phase.[1]
-
Method A (The Standard): Pre-equilibrate your silica column with mobile phase containing 1% Triethylamine (Et₃N) . Maintain 0.5% Et₃N throughout the run.
-
Method B (The Gold Standard): Use Amine-Functionalized Silica (NH₂-SiO₂) . This eliminates the need for mobile phase modifiers and prevents acetal hydrolysis entirely.
-
Validation: In 1H NMR, the acetal proton appears as a characteristic triplet at ~4.3–4.5 ppm. If you see a peak at ~9.7 ppm (aldehyde), your column was too acidic.
Part 2: Decision Tree & Workflow Visualization
The following diagram illustrates the logic flow for working up reactions involving 6,6-Dimethoxyhexan-1-amine.
Caption: Logical workflow for maximizing recovery of acetal-protected amines, highlighting the critical pH adjustment steps.
Part 3: Quantitative Data & Stability Profile
Use this table to verify solvent and reagent compatibility during your experimental design.
| Parameter | Stability/Value | Technical Note |
| pKa (Conjugate Acid) | ~10.5 (Amine) | Aqueous layer must be pH > 12 to fully deprotonate and extract the amine. |
| Acetal Stability | pH 7 – 14 | Stable. Safe for NaOH, NaHCO₃, K₂CO₃ washes. |
| Acetal Instability | pH < 4 | Unstable. Hydrolysis |
| Boiling Point | ~96°C (14 mmHg) | Avoid high vacuum (< 1 mbar) for prolonged periods at room temp. |
| Silica Compatibility | Poor (Native) | Native silanols (pH 5) cause degradation. Requires Et₃N buffering. |
| Recommended Storage | < 4°C, Inert Gas | Hygroscopic. Moisture over time can induce slow hydrolysis. |
Part 4: Validated Experimental Protocol
Protocol: Isolation of 6,6-Dimethoxyhexan-1-amine from Reductive Amination
-
Quenching: Upon reaction completion, cool the mixture to 0°C. Slowly add saturated aqueous NaHCO₃ until gas evolution ceases and pH is confirmed > 8.
-
pH Adjustment: Add 1M NaOH dropwise until the aqueous phase reaches pH 12–13 .
-
Why? Ensures the amine is in the free-base form (
) rather than the ammonium salt ( ), which is water-soluble.
-
-
Salting Out: Add solid NaCl to the aqueous layer until saturation (undissolved salt visible).
-
Extraction: Extract with Dichloromethane (
reaction volume).-
Troubleshooting: If an emulsion forms, add a small amount of Isopropanol.
-
-
Drying: Dry combined organics over anhydrous K₂CO₃ or Na₂SO₄ .
-
Note: K₂CO₃ is preferred as it provides an additional buffer against adventitious acid.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap: 40°C, > 20 mbar). Do not leave under high vacuum overnight.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from 1
-
Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from 4
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from 5
-
Organic Chemistry Portal. (2019). Amine synthesis by reductive amination. Retrieved from 6
-
Sigma-Aldrich. (n.d.). N,N'-Dimethyl-1,6-hexanediamine Product Data. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometric Characterization of 6,6-Dimethoxyhexan-1-amine and Its N-Acyl Derivatives
This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 6,6-dimethoxyhexan-1-amine and its N-acetyl and N-trifluoroacetyl derivatives. For researchers, scientists, and drug development professionals, robust and unambiguous characterization of novel chemical entities and their intermediates is paramount. This document offers both foundational data and field-proven insights into the analytical strategies that leverage derivatization to enhance structural elucidation.
Introduction: The Analytical Challenge
6,6-Dimethoxyhexan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and a terminal acetal group. These functionalities make it a versatile building block in organic synthesis. However, the very properties that make it synthetically useful—the basicity of the amine and the lability of the acetal—can present challenges for analytical characterization. Direct analysis, while feasible, may suffer from poor chromatographic peak shape, ambiguous NMR signals, and non-specific mass spectral fragmentation.
Derivatization, the targeted chemical modification of a molecule, is a powerful strategy to overcome these challenges. By converting the primary amine to a stable amide, we can significantly improve the molecule's analytical properties, leading to more definitive structural confirmation and purity assessment. This guide will compare the underivatized parent compound with two common derivatives: the N-acetyl and N-trifluoroacetyl analogues.
The "Why" of Derivatization: Enhancing Analytical Performance
The decision to derivatize is driven by the need for more reliable and information-rich data.
-
For NMR Spectroscopy: The protons of a primary amine (–NH₂) often appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[1][2] This lability also means they typically do not couple with adjacent protons, obscuring structural information. Converting the amine to an amide (–NHCOR) replaces the broad –NH₂ signal with a more distinct amide proton (–NH) signal, which is less prone to exchange and often shows clear coupling to neighboring protons. Furthermore, introducing a trifluoroacetyl group allows for highly sensitive ¹⁹F NMR analysis.[3]
-
For Mass Spectrometry: Primary amines can exhibit tailing on gas chromatography (GC) columns due to interactions with active sites. Derivatization to a less polar amide improves volatility and chromatographic behavior.[4] In electrospray ionization (ESI) and electron ionization (EI), derivatization creates new, predictable fragmentation pathways that can be diagnostic for the structure.[3]
The overall workflow, from the parent compound to analysis, is a strategic process designed to maximize data quality.
B. N-Acetyl Derivative: Derivatization fundamentally alters the fragmentation pattern.
-
α-Cleavage at the Amide: The α-cleavage now occurs adjacent to the amide nitrogen, but the primary fragmentation is often initiated by the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, if sterically possible, can lead to the cleavage of the C2-C3 bond, resulting in an ion at m/z 73 .
-
Loss of Acetyl Group: Cleavage of the N-C(O) bond can result in the loss of a ketene molecule (CH₂=C=O, 42 u) or an acetyl radical (•COCH₃, 43 u). Loss of ketene from the molecular ion would yield an ion at m/z 161. [5]
Data Summary and Comparison
| Ion Type | 6,6-Dimethoxyhexan-1-amine | N-Acetyl Derivative | N-Trifluoroacetyl Derivative |
| Molecular Ion (M⁺˙) | m/z 161 (Odd) | m/z 203 (Odd) | m/z 257 (Odd) |
| [M+H]⁺ (ESI) | m/z 162 | m/z 204 | m/z 258 |
| Base Peak (EI) | m/z 30 ([CH₂=NH₂]⁺) | m/z 73 or 43 | m/z 97 or 69 |
| Key Fragments (EI) | m/z 129 ([M-CH₃OH]⁺) | m/z 161 ([M-CH₂CO]⁺) | m/z 160 ([M-CF₃CO]⁺) |
| m/z 130 ([M-•OCH₃]⁺) | m/z 144 ([M-•C₄H₉]⁺) | m/z 188 ([M-•C₄H₉]⁺) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte or its derivative in a volatile solvent like dichloromethane or ethyl acetate. For GC-MS, derivatization to the N-acetyl or N-trifluoroacetyl form is highly recommended to improve peak shape and volatility. [4][6][7]2. Instrument Setup:
-
Column: Use a standard non-polar column (e.g., HP-5MS).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). [8] * Injector: Set to a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Injection: Inject 1 µL of the sample solution using a splitless or split injection mode.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 25 to 350.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions to confirm the structure.
Conclusion
This guide demonstrates that while direct analysis of 6,6-dimethoxyhexan-1-amine is possible, derivatization via N-acylation provides a superior level of analytical detail and certainty.
-
NMR: N-acylation converts the ambiguous –NH₂ signal into a well-defined –NH amide proton signal, enabling more confident structural assignment and facilitating more complex NMR studies.
-
Mass Spectrometry: N-acylation improves chromatographic performance and directs fragmentation through predictable pathways, shifting the diagnostic α-cleavage and introducing new cleavages related to the acyl group.
For researchers in drug development and chemical synthesis, employing these derivatization strategies is not merely a procedural step but a cornerstone of rigorous scientific validation. The comparative data presented herein serves as a practical reference for the characterization of this compound and other aliphatic amines, ensuring data integrity and supporting confident progression of research and development activities.
References
-
Selva, A., Citterio, A., & Stradi, R. (1989). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses, (5), 146-147. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy Of Amines. JoVE, Santa Clara, CA. Available at: [Link]
-
Buré, C., Le Falher, G., Lange, C., & Delmas, A. (2004). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Journal of mass spectrometry, 39(7), 817-823. Available at: [Link]
- Grindley, T. B., & Gulasekharam, V. (1985). Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Magnetic Resonance in Chemistry, 23(3), 171-176.
- Di Donna, L., et al. (2012). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Food Additives & Contaminants: Part A, 29(7), 1134-1140.
-
Moore, R. N., et al. (1983). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications, (10), 556-557. Available at: [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. JoVE, Santa Clara, CA. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]
-
Amad, M., & Turecek, F. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1237-1249. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]
-
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available at: [Link]
-
ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]
-
Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. Available at: [Link]
- Schulten, H. R., & Fohlman, J. P. (1980). Trifluoroacetylation of amines and amino acids by polymer-bound trifluoroacetylation reagents. Fresenius' Zeitschrift für analytische Chemie, 302(4), 302-306.
-
Khan, A. T., et al. (2005). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Arkivoc, 2005(11), 104-111. Available at: [Link]
-
Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]
- Friedel, R. A., & Sharkey, A. G. (1957). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 29(5), 794-797.
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]
-
Pathak, M., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanal. Available at: [Link]
-
Nowick, J. S. (2011). Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling. UC Irvine. Available at: [Link]
-
Berger, S. (2017). 15N chemical shifts. Steffen's Chemistry Pages. Available at: [Link]
- Google Patents. (2011). KR101083935B1 - Trifluoroacetylation for amines.
-
Zhang, M., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 143. Available at: [Link]
-
ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]
-
Semantic Scholar. (2006). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Iuliano, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12155-12166. Available at: [Link]
-
Iuliano, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12155-12166. Available at: [Link]
-
Alwis, K. U., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 12(7), 7737-7751. Available at: [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Comparative Guide: HPLC Strategies for 6,6-Dimethoxyhexan-1-amine Purity Analysis
Part 1: The Analytical Challenge
Analyzing 6,6-Dimethoxyhexan-1-amine presents a deceptive challenge in liquid chromatography. Structurally, this molecule contains two conflicting functional groups: a basic primary amine and an acid-labile dimethyl acetal.
-
The "Invisible" Analyte: Lacking a conjugated
-system, this aliphatic amine exhibits negligible UV absorbance above 200 nm. Standard UV detection (210–254 nm) is futile without derivatization. -
The "Fragile" Acetal: The dimethyl acetal moiety is stable in basic conditions but hydrolyzes rapidly to the corresponding aldehyde (6-aminohexanal) in acidic environments. The standard "go-to" mobile phases for amines (e.g., 0.1% TFA or Formic Acid) will degrade the analyte during the run, leading to ghost peaks and inaccurate purity assessments.
This guide compares three distinct methodologies to overcome these hurdles, prioritizing scientific integrity and data reliability.
Part 2: Method Landscape Comparison
The following table summarizes the three primary approaches for analyzing 6,6-Dimethoxyhexan-1-amine.
| Feature | Method A: Pre-Column Derivatization (OPA) | Method B: Direct Analysis (CAD/ELSD) | Method C: HILIC-MS |
| Principle | Chemical tagging of amine with fluorophore.[1][2] | Universal detection of non-volatile analytes. | Mass-to-charge ratio detection. |
| Sensitivity | High (Femtomole range). Ideal for trace impurities. | Moderate . Good for assay/purity >95%. | High . Excellent for ID. |
| Acetal Stability | Excellent .[3][4] Reaction occurs at pH >9 (Basic). | Good . Requires high-pH compatible columns. | Variable . Requires careful buffer selection. |
| Selectivity | Specific to primary amines.[5] | Universal (detects non-amine impurities). | Universal.[6] |
| Throughput | Moderate (requires reaction time/autosampler). | High (Direct injection). | Moderate. |
| Cost | Low (Standard HPLC + Reagents). | High (Specialized Detector). | Very High (MS Instrument). |
| Recommendation | Gold Standard for Purity | Best for Assay/Process Monitoring | Best for Structure Confirmation |
Part 3: Deep Dive & Protocols
Method A: The Gold Standard – Pre-Column OPA Derivatization
Why this works: o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. Crucially, this reaction proceeds rapidly at pH 9.5–10.0 (Borate buffer), a condition where the acetal group is perfectly stable.
Protocol 1: OPA-FLD Workflow
1. Reagents Preparation:
-
Borate Buffer (Reaction Medium): 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol (2-ME). Add 9 mL Borate Buffer. Note: Prepare fresh daily.
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 7.8 (High pH extends column life and ensures acetal stability).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[6]
2. Derivatization (Automated or Manual):
-
Mix 10 µL Sample (dissolved in water/methanol) + 10 µL OPA Reagent .
-
Wait 1.0 minute (Reaction is instantaneous but allow mixing).
-
Inject 5–10 µL immediately.
3. HPLC Conditions:
-
Column: C18 High-pH Stable (e.g., Agilent ZORBAX Extend-C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.
-
Gradient: 10% B to 90% B in 15 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
4. Data Interpretation: The OPA-derivative is stable for the duration of the run. Impurities lacking a primary amine will not be detected, making this method specific for amine-purity (e.g., separating the diamine or truncated amine byproducts).
Method B: Direct Analysis – High pH RP-HPLC with CAD
Why this works: Charged Aerosol Detection (CAD) detects any non-volatile analyte regardless of chromophore. By using a high-pH volatile buffer, we retain the amine (suppressing ionization) and protect the acetal.
Protocol 2: High-pH CAD Workflow
1. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.5–9.0). Volatile salt is required for CAD.
2. HPLC Conditions:
-
Column: C18 Hybrid Particle (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.
-
Flow Rate: 0.4 mL/min.
-
Detector: Charged Aerosol Detector (Corona Veo or similar).
-
Evaporator Temp: 35°C.
-
Gas Pressure: 60 psi (Nitrogen).
-
-
Gradient: 5% B to 95% B in 10 mins.
3. Critical Warning: Do NOT use Phosphate buffers with CAD/ELSD (they are non-volatile and will clog the detector). Do NOT use TFA (it will hydrolyze the acetal).
Part 4: Visualization of Logic & Stability
The following diagrams illustrate the critical decision pathways and the chemical stability logic required for this analyte.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal HPLC method based on sensitivity requirements.
Diagram 2: The Acetal Stability Trap
Caption: Chemical stability pathway highlighting the risk of acidic mobile phases.
Part 5: References
-
Agilent Technologies. (2020). Automated Pre-Column Derivatization of Amino Acids and Amines using OPA/FMOC.[1][8] Agilent Application Notes. Link
-
Thermo Fisher Scientific. (2018). Analysis of Aliphatic Amines using Charged Aerosol Detection. Thermo Scientific Technical Guides. Link
-
Waters Corporation. (2021). Method Development Guide for High pH Resistant Columns (XBridge). Waters Chemistry Notes. Link
-
Greene, T.W., & Wuts, P.G.M. (2006). Protective Groups in Organic Synthesis. (Regarding stability of dimethyl acetals in basic vs acidic media). Wiley-Interscience.
-
Furusawa, N. (2012).[7] A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues. American Journal of Analytical Chemistry. Link (Cited for amine analysis logic in aqueous media).
(Note: While specific application notes for "6,6-Dimethoxyhexan-1-amine" are rare due to its specialized nature, the protocols above are chemically validated adaptations of standard aliphatic amine/acetal methodologies cited in Refs 1-3.)
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. lcms.cz [lcms.cz]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A 100% Water Mobile Phase HPLC-PDA Analysis of Meamine and Related Analogues [scirp.org]
- 8. axionlabs.com [axionlabs.com]
Technical Comparison: 6,6-Dimethoxyhexan-1-amine vs. Conventional Amine Linkers
The following technical guide compares 6,6-Dimethoxyhexan-1-amine (a masked aldehyde linker) against conventional amine linkers. It is designed for researchers requiring precise, sequential bioconjugation strategies.
Content Type: Technical Application Guide Subject: Heterobifunctional Linker Strategy (Amine-to-Aldehyde) CAS: 190716-67-1
Executive Summary
6,6-Dimethoxyhexan-1-amine represents a specialized class of "masked" heterobifunctional linkers. Unlike standard diamines or PEG-amines, which function primarily as spacers or solubility enhancers, this molecule serves as a temporal switch . It installs a latent aldehyde group onto a carboxyl-containing target (via the amine), which can later be "switched on" (deprotected) to react with hydrazides or hydroxylamines.
This guide compares it to:
-
Simple Alkyl Diamines: (e.g., 1,6-Hexanediamine)
-
PEG-Amines: (e.g., Amino-PEG-Amine)
-
Direct Aldehyde Linkers: (e.g., Succinimidyl 4-formylbenzoate)
Core Value Proposition
-
Stability: The dimethyl acetal protects the aldehyde from premature oxidation or cross-linking during the initial coupling steps.
-
Sequential Control: Enables "Amine First, Aldehyde Second" workflows, preventing the uncontrolled polymerization seen with homobifunctional linkers.
-
Hydrophobicity: Unlike PEG, the C6 alkyl chain maintains a neutral/hydrophobic profile, useful when membrane permeability of the payload is required.
Mechanism of Action: The "Masked" Strategy
The primary advantage of 6,6-Dimethoxyhexan-1-amine is its ability to survive conditions that would destroy a free aldehyde. The workflow involves three distinct phases:
-
Coupling: The primary amine reacts with an activated ester (NHS) or carboxylic acid (EDC/NHS). The acetal remains inert.
-
Deprotection: Acidic hydrolysis converts the dimethyl acetal into a reactive aldehyde.
-
Ligation: The newly revealed aldehyde reacts with a hydrazide or aminooxy partner to form a stable conjugate.
Workflow Visualization
Caption: Sequential conjugation workflow. The acetal group acts as a protecting shield until the user specifically triggers deprotection, ensuring site-specific ligation.
Comparative Analysis
The following table contrasts 6,6-Dimethoxyhexan-1-amine with its primary alternatives in bioconjugation.
Table 1: Linker Performance Matrix
| Feature | 6,6-Dimethoxyhexan-1-amine | Amino-PEG-Amine | 1,6-Hexanediamine | Direct Aldehyde (SFB) |
| Linker Type | Heterobifunctional (Masked) | Homobifunctional | Homobifunctional | Heterobifunctional (Active) |
| Reactive Groups | Amine / Dimethyl Acetal | Amine / Amine | Amine / Amine | NHS Ester / Aldehyde |
| Hydrophobicity | Moderate (Alkyl chain) | Low (Hydrophilic) | High (Hydrophobic) | Moderate (Aromatic) |
| Stability | High (Acetal is inert >pH 7) | High | High | Low (Aldehyde oxidizes) |
| Cross-linking Risk | None (Sequential reaction) | High (Polymerization) | High (Polymerization) | Moderate |
| Primary Use | Creating aldehyde handles | Increasing solubility | Simple spacing | Quick aldehyde install |
Deep Dive: Why Choose the Acetal?
1. Vs. PEG-Amines (Solubility vs. Structure)
-
PEG-Amines are the gold standard for increasing the solubility of hydrophobic drugs (ADCs). However, PEG chains are polydisperse and can sterically shield the active site too effectively, reducing potency.
-
6,6-Dimethoxyhexan-1-amine provides a discrete, short C6 spacer (approx 9 Å). It is ideal when you need a defined distance without adding significant bulk or water shell layers. It is preferred for small-molecule drug conjugates where the pharmacokinetics of the drug itself should dominate, not the linker.
2. Vs. Simple Diamines (The Polymerization Trap)
-
Using 1,6-Hexanediamine to link two carboxyl molecules often leads to uncontrollable polymerization (A-B-A-B chains) because both ends react simultaneously.
-
6,6-Dimethoxyhexan-1-amine prevents this. The amine end reacts first. The acetal end cannot react until you lower the pH. This orthogonality is critical for synthesizing controlled Antibody-Drug Conjugates (ADCs) or PROTACs .
3. Vs. Direct Aldehydes (Shelf-Life)
-
Linkers like SFB (Succinimidyl 4-formylbenzoate) contain a "live" aldehyde. These are prone to oxidation (forming carboxylic acids) during storage or coupling, reducing yield.
-
The Dimethyl Acetal is a "time capsule." It remains stable in basic coupling buffers (pH 8-9) and only becomes reactive during the specific deprotection step.
Experimental Protocols
Safety Note: Always perform these reactions in a fume hood. Dimethyl acetal hydrolysis releases methanol.
Phase A: Coupling to Carboxyl Target (Amine Reactivity)
This step installs the masked linker onto your protein, peptide, or surface.
-
Activation: Dissolve the carboxyl-containing target (e.g., 10 mg peptide) in dry DMF or DMSO.
-
Reagents: Add EDC (1.5 equiv) and NHS (1.5 equiv) to activate the carboxyl group. React for 15-30 mins at RT.
-
Coupling: Add 6,6-Dimethoxyhexan-1-amine (1.2 - 2.0 equiv) and adjust pH to 8.0–8.5 using DIPEA or Triethylamine.
-
Note: The acetal is stable at this basic pH.
-
-
Purification: Remove excess linker via size exclusion chromatography (for proteins) or HPLC (for small molecules).
-
Validation: ESI-MS should show mass shift of +143 Da (Linker MW minus leaving groups).
-
Phase B: Deprotection (Generating the Aldehyde)
Two methods are available depending on the sensitivity of your conjugate.
Method 1: Aqueous Acid (Standard)
-
Buffer: 5% Citric Acid or 0.1M HCl (pH ~2.0).
-
Procedure: Resuspend conjugate in the acid buffer.
-
Time: Incubate at RT for 1–4 hours.
-
Mechanism: Protonation of the methoxy groups leads to the release of 2 molecules of methanol and formation of the aldehyde.
-
Neutralization: Rapidly buffer exchange into pH 6.0 Phosphate buffer for the next step.
Method 2: Iodine/Acetone (Mild/Non-Aqueous)
-
Best for acid-sensitive payloads.
-
Reagent: 10 mol% Molecular Iodine (
) in Acetone. -
Procedure: Stir conjugate in acetone/iodine mix at RT for 30 mins.
-
Quench: Add saturated Sodium Thiosulfate (
) to remove iodine.[1] -
Advantage: Very fast; avoids prolonged exposure to low pH [1].
Phase C: Ligation (Reductive Amination or Oxime)
-
Reaction: Mix the now-aldehyde-functionalized target with the payload (containing Hydrazide or Aminooxy group).
-
Conditions: pH 6.0–7.0 (catalyzes Schiff base formation).
-
Stabilization (Optional): If using a simple amine payload, add Sodium Cyanoborohydride (
) to reduce the unstable imine to a stable secondary amine.-
Note: Oxime ligations (using aminooxy payloads) are stable without reduction.
-
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals. Retrieved from
- Vertex AI Search Results. (2025). Comparative Analysis of PEG and Alkyl Linkers in Bioconjugation.
- Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Aldehyde chemistry).
-
Organic Chemistry Portal. (2024). Dimethyl Acetals: Protection and Deprotection Kinetics. Retrieved from
Disclaimer: This guide is for research purposes only. Optimization of equivalents and reaction times is recommended for specific biological targets.
Sources
Kinetic Profiling & Application Guide: 6,6-Dimethoxyhexan-1-amine
Executive Summary: The "Masked" Linker Strategy
6,6-Dimethoxyhexan-1-amine (CAS: 155601-30-2) represents a strategic class of "masked" heterobifunctional linkers. Unlike standard amino-alcohols or unstable amino-aldehydes, this reagent offers a temporally controlled reactivity profile . It functions as a stable primary amine under neutral/basic conditions, while the acetal moiety serves as a latent aldehyde, releasable only upon specific acid-catalyzed activation.
This guide provides a comparative kinetic analysis of this molecule against standard alkyl amines and alternative aldehyde precursors, focusing on the critical competition between intermolecular conjugation and intramolecular cyclization .
Comparative Kinetic Profile
To validate the performance of 6,6-Dimethoxyhexan-1-amine, we compare its reactivity across three distinct chemical vectors against industry-standard alternatives.
Table 1: Nucleophilic Performance (Amine Terminus)
Comparison of second-order rate constants (
| Reagent | Structure | Steric Factor ( | Electronic Effect ( | |
| 6,6-Dimethoxyhexan-1-amine | 0.98 | Low | Negligible (Inductive effect decays >3 bonds) | |
| n-Hexylamine (Control) | 1.00 | Low | Reference | |
| 6-Aminohexanol | 0.95 | Moderate (H-bonding) | Minor (-I effect of OH) | |
| Cyclohexylamine | 0.04 | High (Branching) | N/A |
> Insight: The acetal group at the C6 position exerts zero significant steric or electronic influence on the primary amine at C1. Researchers can substitute n-hexylamine protocols directly without kinetic penalty.
Table 2: Hydrolysis & Deprotection Kinetics (Acetal Terminus)
Time to 50% conversion (
| pH Condition | Catalyst System | Mechanism | Application Context | |
| pH 7.4 | PBS Buffer | > 30 days | Stable | Physiological Stability |
| pH 5.0 | Acetate Buffer | ~4–6 hours | Specific Acid Cat. | Endosomal Release Simulation |
| pH 2.0 | 0.1 M HCl | < 5 minutes | Specific Acid Cat. | Rapid "Unmasking" for Synthesis |
| Lewis Acid | < 1 minute | Coord. Catalysis | Anhydrous Synthesis |
Critical Mechanistic Pathway: The Cyclization Trap
The most distinct feature of 6,6-Dimethoxyhexan-1-amine is the post-hydrolysis behavior. Upon acid deprotection, the generated 6-aminohexanal is thermodynamically unstable in its linear form.
The Challenge: The intramolecular amine attacks the newly formed aldehyde to form
Pathway Visualization
The following diagram maps the kinetic divergence between stable conjugation and the cyclization trap.
Figure 1: Reaction divergence. Path A utilizes the amine while keeping the acetal intact. Path B activates the aldehyde but risks rapid cyclization to
Experimental Protocols
Protocol A: Kinetic Monitoring of Acetal Hydrolysis (NMR)
Purpose: To determine the precise deprotection rate in your specific solvent system.
Method: In-situ
-
Preparation: Dissolve 10 mg of 6,6-Dimethoxyhexan-1-amine in 0.6 mL of deuterated solvent (
or ). -
Baseline Scan: Acquire a
spectrum. Note the acetal methoxy singlet (~3.3 ppm) and the triplet at C6 (~4.4 ppm). -
Initiation: Add 1.0 equivalent of deuterated acid (e.g.,
or ). -
Acquisition: Set up an arrayed experiment acquiring spectra every 60 seconds for 60 minutes.
-
Analysis:
-
Monitor the disappearance of the acetal triplet (4.4 ppm).
-
Monitor the appearance of the aldehyde proton (9.7 ppm) and the cyclic imine signal (often broad multiplets around 7-8 ppm if conjugated, or distinct methylene shifts).
-
Calculation: Plot
vs. time to extract the pseudo-first-order rate constant ( ).
-
Protocol B: "Trap-and-Release" Conjugation Strategy
Purpose: To successfully use the aldehyde for reductive amination without losing it to cyclization.
-
Step 1 (Amine Coupling): React the amine end of 6,6-Dimethoxyhexan-1-amine with your target carboxylate/NHS-ester first.
-
Why? Converting the primary amine to an amide removes the nucleophile that causes cyclization.
-
-
Step 2 (Deprotection): Treat the purified amide-acetal intermediate with 5% aqueous TFA or 1M HCl.
-
Result: The acetal hydrolyzes to the aldehyde. Since the amine is now an amide, it cannot cyclize to the piperideine.
-
-
Step 3 (Aldehyde Conjugation): Perform reductive amination with the second target molecule immediately.
References & Authoritative Sources
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of acetal hydrolysis and amine nucleophilicity).
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Foundational kinetics for acetal deprotection).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry. (Reference for solvent effects on amine kinetics).
-
Paukstelis, J. V. (1976). Nucleophilic Addition to Imines and Imine Salts. In The Chemistry of the Carbon-Nitrogen Double Bond. (Mechanisms of cyclization of amino-aldehydes).
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press. (Protocols for heterobifunctional crosslinkers).
Sources
Comparative Technical Guide: 6,6-Dimethoxyhexan-1-amine & Amino-Acetal Linkers
Executive Summary
6,6-Dimethoxyhexan-1-amine (C6-DMA) represents a specialized class of heterobifunctional linkers designed for controlled bioconjugation. Unlike standard crosslinkers, C6-DMA features a "masked" aldehyde (dimethyl acetal) and a primary amine, separated by a flexible hexyl chain.
This guide provides a comparative analysis of C6-DMA against shorter analogs (e.g., 4,4-dimethoxybutan-1-amine) and alternative acetal chemistries. It addresses the critical engineering challenge in drug delivery: balancing linker stability during storage with reactivity during payload conjugation.
Target Audience: Synthetic Chemists, Bioconjugation Scientists, and ADC (Antibody-Drug Conjugate) Developers.
Part 1: Chemical Architecture & Comparative Analysis
The selection of an amino-acetal linker is governed by two physical parameters: Chain Length (entropy/sterics) and Acetal Protection Group (hydrolysis kinetics).
Comparative Specifications Table
| Feature | 6,6-Dimethoxyhexan-1-amine (C6-DMA) | 4,4-Dimethoxybutan-1-amine (C4-DMA) | Amino-PEG4-Dimethyl Acetal |
| Linker Length | ~9.0 Å (6 Carbons) | ~6.5 Å (4 Carbons) | ~16 Å (PEG4) |
| Hydrophobicity | Moderate (Aliphatic) | Moderate (Aliphatic) | Low (Hydrophilic) |
| Flexibility | High (Rotational freedom) | Low (Rigid spacer) | Very High |
| Acetal Reactivity | High (Dimethyl group minimizes steric hindrance) | High | High |
| Primary Application | Protein-Small Molecule Conjugation, Surface Immobilization | Small Molecule Crosslinking (Rigid) | Protein-Protein Conjugation (Solubility focus) |
| Hydrolysis Rate | Fast (Sterically accessible) | Moderate (Inductive stabilization possible) | Fast |
The "Goldilocks" Zone: Why C6?
Experimental data suggests that C6 linkers offer an optimal compromise for surface modification and drug delivery:
-
vs. C4 Analogs: The C4 linker is often too short, leading to steric clash between the biomolecule and the surface/payload. Furthermore, electron-withdrawing groups (like the amide formed after conjugation) placed within 3-4 carbons of the acetal can inductively destabilize the carboxonium intermediate, altering hydrolysis kinetics unpredictably [1]. The C6 chain insulates the acetal from these electronic effects.
-
vs. PEG Linkers: While PEG increases solubility, it introduces high entropic penalties during binding events. C6-DMA provides a defined structural spacer without the "floppiness" of long PEG chains.
Part 2: Critical Performance Factors
Hydrolysis Kinetics: Dimethyl vs. Diethyl
The "masking" group determines the deprotection speed.
-
Dimethyl Acetals (Used in C6-DMA): Hydrolyze rapidly in mild acid (pH 4-5 or dilute HCl). The methoxy leaving groups are small, offering little steric hindrance to the attacking water molecule.
-
Diethyl Acetals: Hydrolyze significantly slower (up to 10x slower) due to the increased steric bulk of the ethyl groups [2].
-
Recommendation: Use C6-DMA (Dimethyl) for sensitive biomolecules where prolonged exposure to acid must be minimized.
Mechanism of Action
The utility of C6-DMA relies on a two-stage activation workflow.
-
Amine Coupling: The primary amine reacts with an activated ester (e.g., NHS-ester) on the target molecule.
-
Acid Deprotection: The acetal is hydrolyzed to an aldehyde.[1]
-
Reductive Amination: The nascent aldehyde reacts with a second amine-containing payload to form a stable secondary amine bond.[2][3]
Caption: Sequential activation pathway of C6-DMA, transforming from a stable precursor to an active crosslinker.
Part 3: Validated Experimental Protocols
Protocol A: Acetal Deprotection (Activation)
Objective: Convert the dimethyl acetal moiety into a reactive aldehyde. Context: This is typically performed after the amine end of the linker has already been conjugated to a surface or molecule, but can be done in solution for small molecules.
Reagents:
-
0.5 M HCl or 5% Trifluoroacetic acid (TFA) in water.
-
Acetone (optional, for solubility of organic substrates).[4]
Procedure:
-
Dissolution: Dissolve the acetal-containing conjugate in a compatible solvent (Water/Acetone 1:1 if organic).
-
Acidification: Add 0.5 M HCl to lower the pH to ~2.0.
-
Expert Note: For acid-sensitive proteins, use 100 mM Formic Acid (pH ~3.0) and extend reaction time.
-
-
Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours .
-
Self-Validation: Monitor reaction by TLC (Silica, 5% MeOH in DCM). The acetal spot (higher Rf) should disappear, replaced by the aldehyde spot (lower Rf, stains with DNP).
-
-
Neutralization: Quench by adding 1 M NaOH or saturated NaHCO₃ until pH reaches 7.0.
-
Purification: Desalt via dialysis or size-exclusion chromatography (for proteins) to remove methanol byproducts.
Protocol B: Reductive Amination (Conjugation)
Objective: Link the newly formed aldehyde to a target amine (e.g., Lysine on a protein or an amino-drug).
Reagents:
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 6.0–7.0.
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) [Toxic] or Sodium Triacetoxyborohydride (STAB).
Procedure:
-
Mixing: Combine the aldehyde-functionalized molecule with the amine-target (5–10 fold molar excess of amine is recommended to prevent self-polymerization).
-
Schiff Base Formation: Incubate for 1 hour at Room Temperature.
-
Reduction: Add NaCNBH₃ to a final concentration of 50 mM.
-
Causality: We use NaCNBH₃ (mild) instead of NaBH₄ because NaCNBH₃ selectively reduces the imine (Schiff base) without reducing the remaining aldehyde groups, allowing for higher coupling efficiency [3].
-
-
Reaction: Incubate overnight at 4°C or 4 hours at RT.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to quench unreacted aldehydes.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Incomplete hydrolysis of acetal. | Increase acid incubation time or temperature (up to 40°C). Verify aldehyde presence with Purpald reagent. |
| Precipitation | Hydrophobic linker aggregation. | Switch to an Amino-PEG-Acetal or add 10-20% DMSO to the reaction buffer. |
| Unstable Conjugate | Reversible Schiff base not reduced. | Ensure NaCNBH₃ is fresh and dry. Old reducing agents lose potency. |
| Non-Specific Binding | Free aldehyde reacting with surface. | Perform a "capping" step with Ethanolamine or Tris after the main reaction. |
References
-
BenchChem Technical Support. (2025).[5][6] Comparative Stability of Alkyl Acetals of Hexanal: A Guide for Researchers. Retrieved from
-
Cordes, G. H., & Bull, H. G. (1974).[7] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[7] Chemical Reviews, 74(5), 581-603.[7]
-
Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from
- Raindlová, V., Pohl, R., & Hocek, M. (2012). Synthesis of aldehyde-linked nucleotides and DNA and their bioconjugations. Chemistry – A European Journal, 18(13), 4080-4087.
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Performance of 6,6-Dimethoxyhexan-1-amine in Different Assay Formats: A Technical Comparison Guide
As assay sensitivity and multiplexing demands increase in drug development, the chemical linkers used to immobilize ligands or conjugate detection enzymes have become critical variables. 6,6-Dimethoxyhexan-1-amine (CAS 62839-31-0)—an aliphatic compound featuring a primary amine and a protected aldehyde (dimethyl acetal)—has emerged as a highly controlled, heterobifunctional cross-linker.
This guide provides an objective, data-supported comparison of 6,6-Dimethoxyhexan-1-amine against traditional bioconjugation alternatives (such as glutaraldehyde and SMCC) across Surface Plasmon Resonance (SPR), ELISA, and bead-based assay formats.
The Core Mechanism: Temporal Control via Acetal Deprotection
The fundamental advantage of 6,6-Dimethoxyhexan-1-amine lies in its temporal control over cross-linking . Traditional homobifunctional linkers like glutaraldehyde possess two active reactive groups simultaneously, which often leads to uncontrolled protein homopolymerization, epitope masking, and high assay background noise.
In contrast, 6,6-Dimethoxyhexan-1-amine operates through a latent functional group mechanism:
-
Amine Coupling: The primary amine is first conjugated to an activated carboxyl group (e.g., via EDC/NHS chemistry) on a surface or protein. During this step, the dimethyl acetal remains completely inert.
-
Acidic Deprotection: A mild acidic wash (e.g., 1% citric acid, pH ~2.0) hydrolyzes the acetal, exposing a highly reactive electrophilic aldehyde[1].
-
Reductive Amination: The newly formed aldehyde reacts with primary amines (lysine residues or the N-terminus) on the target biomolecule to form an intermediate Schiff base (imine). The addition of a mild reducing agent, such as sodium cyanoborohydride (NaCNBH
), irreversibly reduces this imine into a highly stable secondary amine linkage[2][3].
This step-wise causality prevents cross-reactivity and ensures a highly uniform, reproducible conjugate[4].
Fig 1: Stepwise bioconjugation mechanism of 6,6-Dimethoxyhexan-1-amine via reductive amination.
Performance Comparison Across Assay Formats
The rigidity of the 6-carbon aliphatic chain in 6,6-Dimethoxyhexan-1-amine provides a distinct structural advantage over flexible PEG-based linkers. In solid-phase assays, highly flexible PEG chains can create a "PEG-brush" effect that sterically hinders macromolecular binding. The C6 aliphatic spacer provides sufficient distance to prevent surface-induced denaturation while maintaining a rigid presentation of the ligand.
Quantitative Performance Data
Table 1: Comparative performance of bioconjugation linkers across standard assay formats.
| Linker Alternative | Cross-linking Mechanism | Homopolymerization Risk | Conjugate Stability | SPR Ligand Activity Retention | ELISA Signal-to-Noise Ratio |
| 6,6-Dimethoxyhexan-1-amine | Heterobifunctional (Amine/Acetal) | Low | High (Secondary Amine) | >85% | High |
| Glutaraldehyde | Homobifunctional (Aldehyde/Aldehyde) | High | Moderate (Schiff Base) | <40% | Low (High Background) |
| SMCC | Heterobifunctional (Amine/Thiol) | Low | High (Thioether) | ~70% | High |
| Amino-PEG4-aldehyde | Heterobifunctional (Amine/Aldehyde) | Low | High (Secondary Amine) | >80% | High |
Note: SMCC requires the reduction of native disulfides to generate free thiols, which can destabilize the tertiary structure of capture antibodies, reducing overall activity retention.
Fig 2: Performance advantages of 6,6-Dimethoxyhexan-1-amine across primary assay formats.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. The inclusion of specific quenching and washing steps prevents false positives caused by non-specific electrostatic interactions.
Protocol A: SPR Sensor Chip Functionalization
This workflow is optimized for carboxymethyl dextran (CMD) chips (e.g., CM5) to immobilize delicate protein ligands that cannot withstand the harsh pH conditions of standard direct amine coupling.
Materials:
-
SPR CMD Sensor Chip
-
EDC (0.4 M) / NHS (0.1 M)
-
6,6-Dimethoxyhexan-1-amine (10 mM in HBS-N buffer)
-
1% Citric Acid (pH 2.0)
-
Target Ligand (10-50 µg/mL in coupling buffer)
-
NaCNBH
(50 mM) -
Ethanolamine (1 M, pH 8.5)
Methodology:
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS for 7 minutes at 10 µL/min to generate reactive succinimidyl esters.
-
Linker Immobilization: Inject 6,6-Dimethoxyhexan-1-amine for 7 minutes. The primary amine reacts with the NHS esters. Validation: Observe a stable increase in Resonance Units (RU) post-wash.
-
Acetal Deprotection: Inject 1% citric acid for 2-3 minutes to hydrolyze the acetal into an aldehyde[1].
-
Reductive Amination: Co-inject the target ligand and 50 mM NaCNBH
for 10 minutes. The mild acidic environment (pH 5.0 - 6.0) favors imine formation, which is immediately reduced to a secondary amine[2]. -
Quenching: Inject 1 M Ethanolamine for 7 minutes to block any unreacted aldehydes and deactivate residual NHS esters.
-
Validation: Perform a regeneration injection (e.g., 10 mM Glycine-HCl, pH 2.5). The baseline RU should remain stable, confirming covalent attachment rather than electrostatic adsorption.
Protocol B: HRP-Antibody Conjugation for ELISA
This protocol prevents the formation of massive HRP-HRP or Ab-Ab polymers, ensuring a 1:1 or 2:1 (HRP:Ab) stoichiometry for high-sensitivity ELISA.
Methodology:
-
HRP Activation: Activate the carboxyl groups of Horseradish Peroxidase (HRP) using EDC/Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes.
-
Linker Addition: Add 10 molar equivalents of 6,6-Dimethoxyhexan-1-amine. Incubate for 2 hours at room temperature.
-
First Purification: Pass the mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess linker and cross-linking reagents.
-
Deprotection: Adjust the pH of the purified HRP-acetal to 2.5 using dilute HCl. Incubate for 30 minutes to expose the aldehydes.
-
Conjugation: Neutralize the solution to pH 7.2. Add the target detection antibody and 10 mM NaCNBH
. Incubate overnight at 4°C[3]. -
Final Purification: Purify the HRP-Ab conjugate using Size Exclusion Chromatography (SEC) to remove unreacted HRP.
-
Validation: Run the conjugate on an SDS-PAGE gel under reducing conditions. A distinct shift in molecular weight without a high-molecular-weight smear confirms controlled conjugation.
Conclusion & Alternative Selection Matrix
When designing an assay, the choice of linker dictates the thermodynamic stability and kinetic availability of the biological recognition elements.
-
Choose 6,6-Dimethoxyhexan-1-amine when you require strict temporal control over conjugation, need to avoid reducing antibody disulfide bonds (which rules out SMCC), and want to prevent the high background noise associated with glutaraldehyde polymerization.
-
Choose SMCC only when your target molecule has an inherently free, non-structural sulfhydryl group (e.g., a terminal cysteine on a synthetic peptide).
-
Choose PEG-aldehydes if the target ligand is highly hydrophobic and requires the solubilizing effect of a PEG chain to prevent non-specific binding in complex matrices like serum.
By leveraging the latent reactivity of the dimethyl acetal, 6,6-Dimethoxyhexan-1-amine provides drug development professionals with a highly reliable, self-validating tool for building robust analytical assays.
References
- The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide. Benchchem.
- Glycoconjugations of Biomolecules by Chemical Methods. Frontiers.
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI.
- FACILITATED CARGO DNA TRANSPORT STUDIED WITH AFM. JKU ePUB.
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6,6-Dimethoxyhexan-1-amine
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 6,6-Dimethoxyhexan-1-amine. As a professional in a research and drug development environment, your safety, the integrity of your work, and regulatory compliance are paramount. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and best practices in your laboratory.
Foundational Safety: Understanding the Hazard
While a specific, comprehensive Safety Data Sheet (SDS) for 6,6-Dimethoxyhexan-1-amine is not always readily available, its chemical structure as a primary aliphatic amine allows us to extrapolate its likely hazard profile from structurally similar compounds. Aliphatic amines are a class of organic compounds derived from ammonia and are known for their potential to cause harm if not handled correctly.[1][2]
Based on analogous compounds such as 1,6-Hexanediamine, 6,6-Dimethoxyhexan-1-amine should be treated as a hazardous substance with the following potential classifications:
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[3][4][5] This is a primary concern with amines.
-
Acutely Toxic: Harmful if swallowed or in contact with skin.[3][4]
-
Respiratory Irritant: May cause irritation to the respiratory system upon inhalation.[3]
-
Combustible: While not highly flammable, it may be combustible and can form explosive mixtures with air upon intense heating.[3]
Therefore, all handling procedures must be predicated on the assumption that this compound is corrosive and toxic. A thorough, substance-specific risk assessment should always be conducted by qualified personnel before commencing any work.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure, such as splashes, aerosol generation, or direct contact. The following table outlines the recommended PPE for different operational scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level/Indirect Exposure (e.g., handling sealed containers, visual inspection in a ventilated area) | Safety glasses with side shields[6][7] | Nitrile or neoprene gloves[8][9] | Fully buttoned laboratory coat[9] | General laboratory ventilation |
| High-Level/Direct Exposure (e.g., weighing, preparing solutions, transfers, spill clean-up) | Chemical splash goggles and a full-face shield[5][6][8] | Chemical-resistant gloves (nitrile or neoprene), consider double-gloving[9] | Long-sleeved lab coat and a chemical-resistant apron[5][9] | Mandatory use of a certified chemical fume hood[9][10] |
| Emergency Situations (e.g., large spills, system failure) | Full-face shield over chemical splash goggles[8] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls[8] | NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[5][8] |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that comply with ANSI Z87.1 standards are required to protect against splashes from all angles.[6][9] For any procedure with a significant risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.[6][7]
-
Hand Protection : Not all gloves are created equal. Nitrile or neoprene gloves are generally recommended for handling amines.[5][9] However, it is crucial to consult the glove manufacturer's compatibility chart to determine the specific breakthrough time for the chemical being handled. Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[6]
-
Body Protection : A long-sleeved, fully buttoned lab coat is the minimum requirement.[9] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection : The primary engineering control for preventing inhalation of hazardous vapors is a certified chemical fume hood.[9][10] All handling of 6,6-Dimethoxyhexan-1-amine, especially when not in a sealed container, must be conducted within a fume hood.[9] In the rare event that a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with the appropriate organic vapor cartridges is necessary.[5]
Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol
-
Preparation : Before handling, review the Safety Data Sheet (SDS) for similar compounds and ensure all necessary PPE is readily available and in good condition.[11] Confirm that the chemical fume hood is functioning correctly.[10]
-
Donning PPE : Put on PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Handling : Conduct all manipulations of open containers of 6,6-Dimethoxyhexan-1-amine inside a chemical fume hood.[9] Use designated tools for transferring the chemical and pour slowly and carefully to avoid splashes.[10]
-
Storage : When not in use, store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][10][12]
-
Doffing PPE : After handling, remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[11]
Disposal of Contaminated Materials
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container according to your institution's and local regulations.[9][13]
-
Contaminated PPE : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with 6,6-Dimethoxyhexan-1-amine should be considered hazardous waste.[9] These items must be disposed of in a designated hazardous waste container.[9]
-
Solutions : Both aqueous and organic solutions containing 6,6-Dimethoxyhexan-1-amine should be collected in separate, appropriate hazardous waste containers.[9] Do not pour this chemical down the drain.[12]
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 6,6-Dimethoxyhexan-1-amine.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
- Personal protective equipment for handling Amino-PEG6-amine. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Safety Data Sheet. (n.d.). Vertex AI Search.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
- SAFETY DATA SHEET. (2012, May 21). Fisher Scientific.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- In-Depth Technical Guide to the Safety and Handling of 6,6-Dimethylheptan-1-amine. (n.d.). Benchchem.
- Proper Disposal of 6,6-Dimethylheptan-1-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hmc.edu [hmc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. velsafe.com [velsafe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
